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  • Product: N-methyl-1H-indole-7-carboxamide
  • CAS: 1519477-17-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Pharmacological Profiling of N-Methyl-1H-indole-7-carboxamide

In modern rational drug design, the identification and optimization of privileged scaffolds are paramount. As a Senior Application Scientist overseeing hit-to-lead campaigns, I approach scaffold validation not merely as...

Author: BenchChem Technical Support Team. Date: March 2026

In modern rational drug design, the identification and optimization of privileged scaffolds are paramount. As a Senior Application Scientist overseeing hit-to-lead campaigns, I approach scaffold validation not merely as a screening exercise, but as a systematic deconstruction of molecular interactions. The N-methyl-1H-indole-7-carboxamide core has emerged as a highly versatile pharmacophore, particularly in antiviral therapeutics.

This guide dissects the biological activity of this compound, detailing the structural rationale behind its efficacy, its primary biological targets, and the self-validating experimental workflows required to characterize its pharmacological profile.

Structural Rationale: The Mechanics of N-Methylation

The biological utility of N-methyl-1H-indole-7-carboxamide hinges on a delicate structural balance. In the context of viral attachment inhibitors, structure-activity relationship (SAR) studies reveal that N-methylation of the amide nitrogen at the C-7 position enhances antiviral potency approximately 4-fold[1].

The Causality of Substitution: Why does this specific methylation matter? The addition of the methyl group on the amide optimizes the molecule's coplanarity and lipophilicity, allowing it to insert more favorably into hydrophobic binding pockets[1]. Crucially, this modification leaves the indole N-H intact. Alkylating the indole N-H directly would erode potency, as the free indole N-H acts as an essential hydrogen bond donor required to anchor the compound to viral glycoproteins[1].

Conversely, this scaffold's utility is highly target-specific. For instance, in the development of inhibitors targeting NAD+-dependent enzymes like CD38, introducing an N-methyl group to the 7-carboxamide side chain results in a complete loss of enzymatic inhibitory activity (IC50 > 100,000 nM) due to strict steric clashes within the catalytic pocket[2]. This dichotomy underscores the necessity of structure-based rational design over blind phenotypic screening.

Primary Biological Targets and Activity Profile

N-methyl-1H-indole-7-carboxamide demonstrates significant activity across multiple biological domains, most notably in virology and immunology.

A. HIV-1 Viral Attachment Inhibition

Indole-7-carboxamide derivatives are heavily utilized as inhibitors of HIV-1 attachment[1]. By binding to the HIV-1 gp120 envelope glycoprotein, these compounds prevent the conformational changes necessary for the virus to engage with the host CD4 receptor, thereby blocking viral entry at the earliest stage of the replication cycle.

B. Enteroviral 2A Protease Inhibition

Beyond HIV, this scaffold has proven valuable in fragment-based drug discovery (FBDD) for pandemic preparedness. Crystallographic screening has identified N-methyl-1H-indole-7-carboxamide as a direct binder to the Coxsackievirus A16 (G-10) 2A protease, an enzyme responsible for viral polyprotein cleavage and capsid assembly (PDB ID: 7H46)[3].

C. Kinase Modulation (IKKβ / NF-κB Pathway)

Indole-7-carboxamides also act as inhibitors of IκB kinase β (IKKβ), suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating the NF-κB signaling pathway[1].

Quantitative Target Affinity Summary
Biological TargetRole of ScaffoldStructural MechanismAffinity / ImpactSource
HIV-1 gp120 Viral Attachment InhibitorIndole N-H donates H-bond; Amide ensures coplanarity.4-fold potency increase vs. primary amide[1]
CV-A16 2A Protease FBDD Active Site HitOccupies active site pocket (PDB: 7H46).Fragment-level affinity (mM range)[3]
IKKβ Kinase Anti-inflammatory AgentHinge-binding via indole core.Reduces TNF-α / IL-6 production[1]
CD38 Enzyme Negative Control TargetSteric clash in the catalytic pocket.Complete loss of activity (IC50 > 100 µM)[2]
Mechanistic Pathways & Workflows

To visualize the precise molecular mechanism of action for HIV-1 attachment inhibition, refer to the pathway diagram below.

Mechanism Target HIV-1 gp120 Glycoprotein Outcome Inhibition of CD4 Binding (Viral Entry Blocked) Target->Outcome Prevents Conformational Shift Compound N-methyl-1H-indole-7-carboxamide Interaction1 Indole N-H (Hydrogen Bond Donor) Compound->Interaction1 Interaction2 N-methyl Amide (Steric Coplanarity) Compound->Interaction2 Interaction1->Target Interaction2->Target

Fig 1. Mechanistic pathway of HIV-1 gp120 attachment inhibition by the indole-7-carboxamide core.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of N-methyl-1H-indole-7-carboxamide, we deploy self-validating assay systems. The following protocols detail the exact methodologies and the causality behind our experimental design.

Protocol 1: Pseudotyped Viral Entry Assay (HIV-1 Attachment)

Objective: Quantify the IC50 of the compound against HIV-1 viral entry. Causality: We utilize a single-cycle pseudovirus system (expressing HIV-1 Env and a luciferase reporter) rather than replication-competent wild-type virus. This isolates the entry mechanism, ensuring that any observed IC50 shift is exclusively due to attachment inhibition rather than downstream reverse transcription interference.

  • Cell Preparation: Seed TZM-bl cells (engineered to express CD4, CCR5, and CXCR4) in 96-well plates at 1×104 cells/well. Incubate overnight at 37°C.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of N-methyl-1H-indole-7-carboxamide in DMSO.

  • Viral Pre-incubation: Mix the diluted compound with the HIV-1 pseudovirus (adjusted to yield ~100,000 RLU) in complete media. Incubate for 1 hour at 37°C. Causality: Pre-incubation allows the compound to reach thermodynamic equilibrium with the gp120 trimer before encountering host cells.

  • Infection & Readout: Add the virus-compound mixture to the TZM-bl cells. After 48 hours, lyse the cells and add luciferin substrate. Quantify luminescence using a microplate reader.

  • Self-Validation System:

    • Positive Control: Temsavir (known attachment inhibitor).

    • Negative Specificity Control: VSV-G pseudotyped virus (bypasses gp120-mediated entry). If the compound inhibits VSV-G, it is a non-specific cytotoxic agent, not an attachment inhibitor.

    • Quality Control: Calculate the Z'-factor. Only plates with Z' > 0.5 are accepted.

Protocol 2: Crystallographic Fragment Screening (Coxsackievirus 2A Protease)

Objective: Confirm the binding mode of the fragment to Enterovirus 2A protease (PDB: 7H46)[3]. Causality: Fragments like N-methyl-1H-indole-7-carboxamide typically exhibit low intrinsic affinity (high µM to mM Kd). Therefore, we must soak crystals at extreme concentrations. To prevent crystal lattice degradation from high DMSO concentrations, we implement a stepwise solvent exchange.

  • Protein Crystallization: Purify CV-A16 2A protease and crystallize using hanging-drop vapor diffusion against a reservoir of 20% PEG 3350 and 0.2 M Potassium thiocyanate.

  • Fragment Soaking: Transfer apo-crystals into a soaking drop containing 50 mM of N-methyl-1H-indole-7-carboxamide (dissolved in 10% DMSO/precipitant solution) for 2 hours.

  • Cryoprotection & Diffraction: Briefly transfer crystals to a cryoprotectant solution (reservoir solution + 20% glycerol + 50 mM compound) before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

  • Self-Validation System:

    • Apo-Reference: DMSO-only soaked crystals serve as baseline datasets to subtract solvent artifacts during Fo​−Fc​ difference electron density map generation.

Workflow Lib Fragment Library (Indole-7-carboxamides) Soak Crystal Soaking (CV-A16 2A Protease) Lib->Soak 50 mM Diff X-Ray Diffraction (Synchrotron) Soak->Diff Cryocooling Solve Structure Solution (PDB: 7H46) Diff->Solve Phasing Hit Hit Validation (Binding Mode) Solve->Hit Refinement

Fig 2. Self-validating crystallographic fragment screening workflow for Enterovirus 2A protease.

References[1] Benchchem. "1-Methyl-1H-indole-7-carboxamide - Potential Biological Activity and Applications." Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-CeAS88MdbN1TIz2-INDWTMFsalijkHp3AZlE7RqA0fhknLdM1gLKrEv5wSWY7vVNLpj-R59rbNlbzwH3_7UdJlJVZy_XfsccFavT4WuPjcxZVYZix9pPTOgjVGlnyO5KghXkrQ==[3] RCSB Protein Data Bank. "7H46: Group deposition for crystallographic fragment screening of Coxsackievirus A16 (G-10) 2A protease." RCSB PDB.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV3CJJfIGPrE5knsKIKG92MzTllYPWKSvtCcVvx3NBKytFnjF9MDqAC4jcySxo2z2yQUcAJF_0uZwYQt0MvedGarIA2YE0hcGR5oieC4Q9IECt3J2BjfWUnab1djOCX36pzy9byQiEFrIlJXmqam6a66GD9v6n[2] Journal of Medicinal Chemistry. "Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart." ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkTtQKh6CoCUuvTXXTFlUl7nKLVSmIxhiIWySpYBMZLiQMKWJN-yxWsGJSUhoagGbOiGfznTkK173zaNGp5GwZIKLQWGH4BE5SgWugxB1OXDlL-cZLO8MFpqTFgbSAReH6YRSJpyf0OOEG3lJjX-Q=

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Exploratory

Unlocking the Pharmacological Versatility of the N-Methyl-1H-Indole-7-Carboxamide Scaffold: A Mechanistic Whitepaper

Executive Summary & Physicochemical Rationale In modern rational drug design, identifying and optimizing privileged scaffolds is paramount. The N-methyl-1H-indole-7-carboxamide core has emerged as a highly versatile phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

In modern rational drug design, identifying and optimizing privileged scaffolds is paramount. The N-methyl-1H-indole-7-carboxamide core has emerged as a highly versatile pharmacophore capable of addressing diverse therapeutic areas, including oncology, virology, and metabolic diseases.

The causality behind the success of this specific substitution pattern lies in its profound physicochemical and structural consequences. Unlike simple indoles that rely primarily on the N-H group for kinase hinge binding, the 1-methyl-7-carboxamide derivative shifts the pharmacological focus to the C-7 position. The installation of a methyl group at the N1 position creates a severe steric clash with the adjacent C-7 carboxamide group. This steric strain forces the carboxamide out of the plane of the indole ring, effectively locking the dihedral angle[1]. By restricting the molecule to a specific non-planar conformation, the entropic penalty of binding to rigid receptor pockets is drastically reduced, thereby increasing target affinity. Furthermore, N-methylation lowers the Topological Polar Surface Area (TPSA) and increases the partition coefficient (LogP), directly correlating with improved passive membrane permeability and enhanced oral bioavailability[2].

This whitepaper dissects the three primary mechanisms of action associated with this scaffold and provides field-proven, self-validating experimental protocols for evaluating them.

Pillar I: IKKβ Kinase Inhibition (Anti-Inflammatory)

Causality & Mechanism of Action

IκB kinase β (IKKβ) is a key regulatory enzyme in the NF-κB signaling pathway, which controls the production of pro-inflammatory cytokines like TNF-α and IL-6. Dysregulation of this pathway is a hallmark of chronic inflammatory diseases.

N-methyl-1H-indole-7-carboxamide derivatives act as potent, ATP-competitive inhibitors of IKKβ. Structural biology and homology modeling reveal that the 7-carboxamide acts as a critical hinge binder, forming bidentate hydrogen bonds with the kinase hinge backbone. Simultaneously, the lipophilic indole core stacks favorably with gatekeeper residues deep within the ATP-binding pocket [2]. By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα, effectively trapping NF-κB in the cytoplasm and halting pro-inflammatory gene transcription.

G Stimulus TNF-α / LPS (Inflammatory Stimulus) Receptor TNFR / TLR (Cell Surface Receptor) Stimulus->Receptor IKK IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK Activation IkB IκBα (Inhibitory Protein) IKK->IkB Phosphorylation (Blocked) Inhibitor N-methyl-1H-indole-7-carboxamide (IKKβ Hinge Binder) Inhibitor->IKK Competitive ATP Inhibition NFkB NF-κB (p50/p65) (Transcription Factor) IkB->NFkB Degradation (Prevented) Nucleus Nucleus (Pro-inflammatory Transcription) NFkB->Nucleus Translocation

Fig 1: Mechanism of IKKβ inhibition and NF-κB pathway blockade by indole-7-carboxamides.

Self-Validating Protocol: IKKβ FRET Kinase Assay

To ensure trustworthiness and eliminate false positives (such as pan-assay interference compounds or PAINs), this protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout with orthogonal validation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant human IKKβ to 0.5 nM and the biotinylated IκBα peptide substrate to 100 nM in the buffer.

  • Compound Incubation: Dispense 10 µL of the Enzyme/Substrate mix into a 384-well plate. Add 100 nL of the test compound (in DMSO) using an acoustic dispenser. Self-Validation Step: Include Staurosporine (1 µM) as a positive control for total inhibition, and a DMSO-only well as a negative control.

  • Reaction Initiation: Add 10 µL of ATP (10 µM final concentration, near the Km​ ) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 20 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+), Eu-labeled anti-phospho-IκBα antibody, and Streptavidin-APC.

  • Readout & QA: Read the plate on a multi-mode reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the Z'-factor. Expert Insight: A Z'-factor > 0.6 validates the assay's robustness. Compounds showing IC50 < 100 nM must be counter-screened against IKKα to confirm isoform selectivity.

Pillar II: HIV-1 gp120 Attachment Inhibition (Antiviral)

Causality & Mechanism of Action

Viral entry is initiated by the interaction of the HIV-1 envelope glycoprotein (gp120) with the host's CD4 receptor. Indole-7-carboxamides (such as derivatives related to BMS-488043) function as potent HIV-1 attachment inhibitors.

These compounds bind specifically to the unliganded state of gp120, deep within the water channel/CD4 binding pocket [3]. The C-7 carboxamide is strictly required to maintain coplanarity with the indole core, which is essential for locking gp120 into a rigid conformation that is incapable of undergoing the structural rearrangements necessary for CD4 binding [4].

G HIV HIV-1 Virion (gp120 Envelope) gp120 gp120 Conformational Locking HIV->gp120 Inhibitor Indole-7-carboxamide (Attachment Inhibitor) Inhibitor->gp120 Binds unliganded state CD4 Host CD4 Receptor (T-Cell Surface) gp120->CD4 Binding Prevented Entry Viral Entry & Infection CD4->Entry Blocked

Fig 2: HIV-1 attachment blockade via gp120 conformational locking.

Self-Validating Protocol: Pseudovirus Entry Assay

To accurately measure attachment inhibition without the biosafety risks of live HIV-1, a pseudotyped virus assay is the gold standard.

Step-by-Step Methodology:

  • Cell Preparation: Seed TZM-bl cells (expressing CD4, CCR5, and CXCR4, with a Tat-driven luciferase reporter) at 1×104 cells/well in a 96-well plate.

  • Compound/Virus Pre-incubation: In a separate plate, serially dilute the indole-7-carboxamide derivatives. Add HIV-1 JR-FL pseudovirus (titrated to yield ~100,000 RLU). Incubate for 30 minutes at 37°C. Self-Validation Step: Include Maraviroc (CCR5 antagonist) as a positive control.

  • Infection: Transfer the virus-compound mixture to the TZM-bl cells. Incubate for 48 hours at 37°C.

  • Orthogonal Cytotoxicity Check: Before lysis, perform an MTS assay (absorbance at 490 nm) on a replicate plate to ensure the compound is not artificially lowering luciferase signals via cell death.

  • Luciferase Readout: Lyse the cells using Bright-Glo™ reagent and measure luminescence. Calculate the EC50.

Pillar III: CD38 NAD+ Glycohydrolase Inhibition (Metabolic)

Causality & Mechanism of Action

CD38 is a membrane-anchored ecto-enzyme responsible for the hydrolysis of NAD+ into nicotinamide and ADP-ribose. Elevated CD38 activity drives NAD+ depletion, which is heavily implicated in metabolic disorders, muscular fatigue, and aging.

N-cyclohexyl-5-(thiazol-5-yl)-1H-indole-7-carboxamide derivatives act as potent CD38 inhibitors[5]. Mechanistically, the 7-carboxamide group mimics the nicotinamide moiety of NAD+. Driven by the N-methyl steric lock, the carboxamide projects directly into the deep catalytic pocket of CD38, forming critical bidentate hydrogen bonds with the active site residues. This competitive inhibition prevents NAD+ degradation, thereby restoring intracellular NAD+ pools and enhancing mitochondrial function[5][6].

G Prep 1. Buffer Prep (1X Hydrolase Buffer) Enzyme 2. CD38 Enzyme (0.5 ng/mL dilution) Prep->Enzyme Compound 3. Test Compound (Indole-7-carboxamide) Enzyme->Compound Substrate 4. NAD+ Substrate (Fluorogenic) Compound->Substrate Read 5. Detection (Ex:300nm/Em:410nm) Substrate->Read

Fig 3: Workflow for the fluorogenic CD38 NAD+ hydrolase screening assay.

Self-Validating Protocol: CD38 Hydrolase Screening Assay

Because indole derivatives can sometimes exhibit intrinsic fluorescence, this protocol is designed to rigorously subtract background noise.

Step-by-Step Methodology:

  • Buffer & Enzyme: Prepare 1X CD38 Hydrolase Buffer. Dilute recombinant human CD38 enzyme to 0.5 ng/mL[6].

  • Compound Plating: Add 10 µL of the test compound to a black, low-binding 384-well microplate. Self-Validation Step: Prepare a parallel "No Enzyme" control plate containing only buffer and the test compound to measure intrinsic compound auto-fluorescence.

  • Enzyme Addition: Add 10 µL of the CD38 enzyme solution to the reaction wells. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 20 µL of the fluorogenic NAD+ substrate (e.g., NGD+ or a synthetic analog) to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at Ex: 300 nm / Em: 410 nm.

  • Data Processing: Subtract the auto-fluorescence values of the "No Enzyme" plate from the reaction plate before calculating the IC50.

Quantitative Data Summary

The following table synthesizes the pharmacological profile of the N-methyl-1H-indole-7-carboxamide scaffold across its validated targets.

Target ClassBiological RoleRole of Scaffold FragmentTypical Potency RangeReference
IKKβ Kinase Pro-inflammatory NF-κB signalingHinge Binder (ATP competitive)IC50: 10 nM – 150 nM[Miller et al., 2011]
HIV-1 gp120 Viral attachment to host CD4Conformational Locker (Unliganded state)EC50: 5 pM – 500 pM[Kadow et al., 2013]
CD38 Hydrolase NAD+ depletion in aging/metabolismNicotinamide Mimetic (Catalytic pocket)IC50: 50 nM – 300 nM[WO2021087087A1]
α1A-Adrenergic Smooth muscle tone (BPH)Receptor Antagonist (e.g., Silodosin)Ki: 0.03 nM – 0.5 nM[MIMS, Silodosin]

Note: Silodosin, an approved drug for benign prostatic hyperplasia (BPH), also utilizes an indole-7-carboxamide core to achieve high affinity for the α1A-adrenergic receptor [7].

References

  • Miller et al., 2011. "3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent". ACS Medicinal Chemistry Letters / PubMed Central. URL:[Link]

  • Kadow et al., 2013. "Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents". Bioorganic & Medicinal Chemistry Letters / PubMed. URL:[Link]

  • WIPO Patent WO2021087087A1. "N-CYCLOHEXYL-5-(THIAZOL-5-YL)-1H-INDOLE-7-CARBOXAMIDE DERIVATIVES AND RELATED COMPOUNDS AS CD38 INHIBITORS FOR INCREASING NAD+ AND FOR THE TREATMENT OF E.G. MUSCULAR DISORDERS". WIPO PatentScope. URL:[Link]

  • Balupuri et al., 2013. "In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study". ResearchGate. URL:[Link]

  • MIMS Philippines. "Urief (Silodosin): Dosage & Side Effects". MIMS. URL:[Link]

Sources

Foundational

The Indole-7-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery with a Focus on N-methyl-1H-indole-7-carboxamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The indole ring system stands as a cornerstone in medicinal chemistry, forming the structural basis of a vast...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole ring system stands as a cornerstone in medicinal chemistry, forming the structural basis of a vast number of biologically active compounds.[1] Among the myriad of indole derivatives, those bearing a carboxamide group at the 7-position have emerged as a particularly fruitful area of research, yielding potent modulators of various biological targets. This technical guide provides a comprehensive overview of the indole-7-carboxamide scaffold, with a specific focus on the N-methyl-1H-indole-7-carboxamide derivative. While direct literature on this specific analogue is nascent, its structural features, shared with a well-established class of pharmacologically active molecules, suggest significant therapeutic potential.[2] This guide will delve into the synthesis, physicochemical properties, and known biological activities of the broader indole-7-carboxamide class, while extrapolating the likely impact of N-methylation on the molecule's overall profile.

The Indole-7-Carboxamide Core: A Structurally Significant Pharmacophore

The indole scaffold is a privileged structure in drug discovery, and the specific placement of a carboxamide at the 7-position introduces unique structural and electronic properties that are critical for interaction with various biological targets.[2][3] Unlike substitutions at other positions, the 7-carboxamide group's proximity to the indole nitrogen allows for the formation of key hydrogen bonding networks and can influence the overall conformation of the molecule. This has been exploited in the design of inhibitors for a range of enzymes and receptors.

Physicochemical Properties

N-methyl-1H-indole-7-carboxamide (C₁₀H₁₀N₂O) has a molecular weight of 174.20 g/mol .[4][5] The N-methylation of the indole core is expected to impact several key physicochemical properties.[2]

Table 1: Predicted Physicochemical Properties of N-methyl-1H-indole-7-carboxamide

PropertyPredicted Value/CharacteristicSource
Molecular FormulaC₁₀H₁₀N₂O[2]
Molecular Weight174.20 g/mol [4]
XlogP1.3[4]
SolubilityLimited solubility in water; better solubility in organic solvents like DMF and DMSO.[2]
Hydrogen Bond Donors1 (Amide N-H)-
Hydrogen Bond Acceptors2 (Carbonyl oxygen, Indole nitrogen)-

The introduction of the methyl group on the indole nitrogen will increase lipophilicity and may enhance metabolic stability by blocking N-dealkylation pathways.[2] This modification can also alter the compound's binding affinity to its biological target.[2]

Synthesis of Indole-7-Carboxamides

The synthesis of indole-7-carboxamides can be achieved through various synthetic routes. A common and versatile method is the Larock indole synthesis, which involves a palladium-catalyzed heteroannulation reaction between a 2-iodoaniline derivative and an alkyne.[3]

General Synthetic Workflow via Larock Indole Synthesis

A key starting material for this approach is 3-amino-2-iodobenzamide, which allows for the direct incorporation of the carboxamide group at the 7-position of the resulting indole ring.[3]

Larock Indole Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Amino-2-iodobenzamide F Indole-7-carboxamide A->F B Alkyne B->F C Pd Catalyst C->F D Base D->F E Solvent E->F

Caption: General workflow for the synthesis of indole-7-carboxamides via the Larock indole synthesis.[3]

Protocol: Synthesis of a Generic Indole-7-carboxamide

This protocol is a representative procedure based on typical conditions for the Larock indole synthesis.[3]

  • Reaction Setup: To an oven-dried reaction vessel, add 3-amino-2-iodobenzamide (1 equivalent), the desired alkyne (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: Add a suitable solvent, such as DMF or dioxane.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired indole-7-carboxamide.

Biological Activities and Therapeutic Potential

Indole-7-carboxamide derivatives have demonstrated a wide range of biological activities, making them a highly attractive scaffold for drug discovery.[1][3]

PARP Inhibition and Anticancer Activity

A significant breakthrough for this class of compounds has been the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[2] PARP enzymes are crucial for DNA single-strand break repair. In cancers with mutations in the BRCA1 or BRCA2 genes, inhibiting PARP leads to "synthetic lethality," where the accumulation of DNA damage results in cancer cell death.

While not a direct indole, the closely related 2H-indazole-7-carboxamide, Niraparib (MK-4827), is a potent inhibitor of both PARP-1 and PARP-2 and is approved for the treatment of ovarian cancer.[6][7] This highlights the potential of the 7-carboxamide moiety in targeting the PARP active site. The N-methyl group in N-methyl-1H-indole-7-carboxamide could potentially modulate the binding affinity and selectivity for different PARP isoforms.

PARP Inhibition DNA_SSB DNA Single-Strand Break PARP PARP Enzyme DNA_SSB->PARP recruits DNA_Repair DNA Repair PARP->DNA_Repair facilitates Apoptosis Apoptosis (Cell Death) PARP->Apoptosis inhibition leads to Cell_Viability Cell Viability DNA_Repair->Cell_Viability maintains Indole_7_carboxamide Indole-7-carboxamide (e.g., Niraparib) Indole_7_carboxamide->PARP inhibits

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Exploratory

Engineering gp120 Conformational Antagonists: A Technical Guide to N-methyl-1H-indole-7-carboxamide as an HIV-1 Attachment Inhibitor

Executive Summary In the landscape of modern antiretroviral drug design, targeting the viral entry process offers a critical intervention point prior to host cell infection. The development of HIV-1 attachment inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern antiretroviral drug design, targeting the viral entry process offers a critical intervention point prior to host cell infection. The development of HIV-1 attachment inhibitors (AIs) has heavily relied on the identification and optimization of privileged scaffolds that can selectively bind the viral envelope glycoprotein, gp120[1].

Among these scaffolds, the indole-7-carboxamide class represents a pivotal evolutionary node in the journey toward clinically viable AIs (such as the azaindole-based prodrug Fostemsavir)[2]. Specifically, N-methyl-1H-indole-7-carboxamide serves as a highly optimized pharmacophore fragment. By shifting the pharmacological focus to the C-7 position of the indole ring, this structure introduces precise steric constraints and modulates lipophilicity, fundamentally altering the hydrogen-bonding network required to stabilize gp120 in a non-infectious conformation[3][4].

This technical guide dissects the structural biology, structure-activity relationships (SAR), and experimental workflows associated with N-methyl-1H-indole-7-carboxamide, providing a comprehensive resource for drug development professionals.

Mechanistic Rationale & Structural Biology

The mechanism of HIV-1 entry is a choreographed process initiated by the attachment of the viral gp120 protein to the host CD4 receptor. N-methyl-1H-indole-7-carboxamide and its extended derivatives act as allosteric modulators. They bind to a highly conserved, hydrophobic pocket located beneath the CD4 binding site on gp120, locking the glycoprotein into a "closed" conformational state that is unrecognizable by the host CD4 receptor[1].

The Causality of the Pharmacophore

The efficacy of this scaffold is dictated by two strictly enforced structural rules:

  • The Indole N-H (Hydrogen Bond Donor): The 1H-indole nitrogen is not merely structural; it acts as a mandatory hydrogen bond donor to the backbone of the gp120 binding cleft. Alkylation at this position (e.g., forming 1-methyl-1H-indole-7-carboxamide) results in a catastrophic loss of binding affinity and antiviral potency[3][5].

  • The C-7 Carboxamide (Coplanarity & Lipophilicity): To fit into the narrow gp120 binding pocket, the C-7 substituent must maintain topographical coplanarity with the bicyclic indole core[2][4]. N-methylation of the amide nitrogen restricts rotatable bonds, enforcing this coplanarity. Furthermore, the added methyl group increases the lipophilicity of the fragment, optimizing hydrophobic interactions within the pocket and enhancing human liver microsome (HLM) stability[6].

G gp120 Free HIV-1 gp120 (Open Conformation) Complex gp120-Inhibitor Complex (Stabilized Closed State) gp120->Complex Inhibitor Binding (H-bond at Indole N-H) Inhibitor N-methyl-1H-indole- 7-carboxamide Core Inhibitor->Complex CD4 Host CD4 Receptor Complex->CD4 Steric/Conformational Incompatibility Entry Viral Attachment & Cell Entry CD4->Entry Blocked

Caption: HIV-1 gp120 conformational stabilization by N-methyl-1H-indole-7-carboxamide preventing CD4 binding.

Quantitative SAR Profiling

The delicate balance of steric bulk and electronic distribution at the C-7 position is best illustrated by comparing the antiviral potencies of various methylation states. The data below summarizes the structure-activity relationship (SAR) observations that drove the optimization of this scaffold[3][4].

Compound ModificationStructural AlterationRelative Antiviral PotencyMechanistic Consequence
1H-indole-7-carboxamide Primary amide at C-7Baseline (1x)Standard gp120 binding; sub-optimal lipophilicity and coplanarity.
N-methyl-1H-indole-7-carboxamide Mono-methylation of amideEnhanced (~4x) Enforced coplanarity with indole core; optimized lipophilicity for the hydrophobic cleft.
N,N-dimethyl-1H-indole-7-carboxamide Di-methylation of amideReducedSteric clash disrupts coplanarity; molecule cannot fit the narrow gp120 binding cleft.
1-methyl-1H-indole-7-carboxamide Methylation of indole N-HSeverely ErodedComplete loss of the critical hydrogen bond donor to the gp120 backbone.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of the N-methyl amide pharmacophore and the primary biological assay used to validate its efficacy.

Protocol A: Synthesis of N-methyl-1H-indole-7-carboxamide

This protocol utilizes a self-validating amide coupling strategy designed to protect the sensitive, unsubstituted indole nitrogen[7].

  • Activation: Dissolve 1H-indole-7-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere. Add N,N'-carbonyldiimidazole (CDI, 1.1 eq) portion-wise.

    • Causality: CDI forms a highly reactive acylimidazole intermediate. The visible evolution of CO₂ gas serves as a self-validating indicator of successful activation. This method deliberately avoids harsh acyl chlorides, which could inadvertently react with the unprotected indole N-H.

  • Amidation: Once CO₂ evolution ceases (approx. 30 minutes), add methylamine hydrochloride (1.5 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA neutralizes the hydrochloride salt, liberating the nucleophilic methylamine to attack the acylimidazole intermediate, driving the reaction to completion.

  • Isolation: After 2 hours, quench the reaction with cold water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: Confirm the structure via ¹H NMR. The successful formation of the product is validated by the appearance of a doublet/singlet at ~2.9 ppm (N-CH₃) and the strict retention of the broad indole N-H peak at ~11.0 ppm.

Protocol B: Pseudotyped Virus High-Throughput Screening

To accurately measure attachment inhibition without interference from other viral life cycle stages, a pseudotyped virus assay is employed[1][6].

    • Causality: This decouples viral entry from replication. The luciferase reporter ensures that any detected luminescent signal is strictly the result of successful gp120-mediated attachment and entry.

  • Viral Harvest: Collect the culture supernatant 48 hours post-transfection. Clear cellular debris via centrifugation and filter through a 0.45 µm membrane to isolate the pseudotyped virions.

  • Compound Incubation: Incubate the pseudotyped virions with serial dilutions of the synthesized indole-7-carboxamide derivatives for 1 hour at 37°C.

    • Causality: Pre-incubation is critical; it allows the inhibitor to bind and stabilize the closed, non-infectious conformation of gp120 before the virus encounters the host cells.

  • Infection & Readout: Expose CD4+/CCR5+ target cells to the virus-compound mixture. After 72 hours, lyse the cells and quantify luminescence. Calculate the EC₅₀ based on the dose-dependent reduction in luciferase activity.

Workflow Transfect 1. Cotransfect HEK293T (LAI-Δenv-luc + JR-FL env) Harvest 2. Harvest Pseudotyped HIV-1 Virions Transfect->Harvest Incubate 3. Incubate Virions with Indole-7-carboxamides Harvest->Incubate Infect 4. Expose Target Cells (CD4+ / CCR5+) Incubate->Infect Readout 5. Quantify Luciferase (Calculate EC50) Infect->Readout

Caption: Step-by-step pseudotyped virus assay workflow for quantifying HIV-1 attachment inhibitor efficacy.

Pharmacokinetics and ADMET Considerations

The transition from a primary amide to the N-methyl-1H-indole-7-carboxamide derivative does not merely improve target binding; it fundamentally upgrades the molecule's drug-like properties. The simple methyl amide analog displays a highly promising in vitro profile. Its optimized lipophilicity translates directly into favorable membrane permeability (as validated in Caco-2 cell models) and excellent human liver microsome (HLM) stability[6]. These properties ensure that the compound is orally bioavailable, a non-negotiable requirement for modern, lifelong antiretroviral therapies.

References

  • SARs associated with HIV-1 AIs substituted at C-7 with a carboxamide moiety ResearchGate. [Link]

  • 3-(2-((1-benzoylpyrrolidin-3-yl)methylamino)-2-oxoacetyl)-4-fluoro-1H-indole-7-carboxylic acid | 582325-61-9 MolAid.[Link]

  • Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents PubMed (Bioorg Med Chem Lett. 2013). [Link]

  • Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of the Human Immunodeficiency Virus Type 1 (HIV-1) Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir Journal of Medicinal Chemistry - ACS Publications. [Link]

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Foundational

N-methyl-1H-indole-7-carboxamide: A Technical Guide to its Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals Foreword: A Proactive Approach to Preclinical Safety Assessment The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Preclinical Safety Assessment

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents. Within this broad class, N-methyl-1H-indole-7-carboxamide represents a compound of interest, distinguished by specific substitutions that modulate its physicochemical and biological properties. While comprehensive, publicly available safety data on this specific molecule is nascent, its structural alerts and the established precedent of the indole-carboxamide class necessitate a rigorous and proactive approach to understanding its safety and toxicity profile.

This guide is designed to provide drug development professionals with a framework for evaluating N-methyl-1H-indole-7-carboxamide. It will synthesize the currently available hazard information with the established, internationally recognized protocols for preclinical safety and toxicity assessment. The objective is not only to present what is known but to delineate a clear, scientifically-grounded path for comprehensive safety characterization, from early-stage in vitro screening to definitive in vivo studies. By understanding the "why" behind each experimental choice, researchers can build a robust, self-validating data package essential for regulatory submission and clinical translation.

Compound Identity and Physicochemical Properties

N-methyl-1H-indole-7-carboxamide is an indole derivative with a methyl group on the indole nitrogen and a carboxamide group at the 7-position. These features significantly influence its biological activity and metabolic fate.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OPubChem
Molecular Weight 174.20 g/mol PubChem
CAS Number 1519477-17-8PubChem
Appearance PowderSigma-Aldrich[1]
LogP (calculated) 1.3PubChem

The N-methylation of the indole core is a critical modification that can alter the compound's solubility, lipophilicity, metabolic stability, and target binding affinity.[2] This substitution removes the hydrogen bond donor capability of the indole nitrogen, which can have profound effects on its interaction with biological targets.[2]

Hazard Identification and GHS Classification

Based on available data, N-methyl-1H-indole-7-carboxamide is classified with the following hazards under the Globally Harmonized System (GHS):

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Source: PubChem[3], Sigma-Aldrich[1]

These classifications necessitate specific handling precautions in a laboratory setting, including the use of personal protective equipment (gloves, eye protection) and working in a well-ventilated area to avoid inhalation.[4][5]

A Staged Approach to Preclinical Safety and Toxicity Evaluation

A comprehensive safety assessment for a novel compound like N-methyl-1H-indole-7-carboxamide should follow a tiered, logical progression. This approach, from in silico and in vitro methods to in vivo studies, is designed to de-risk development by identifying potential liabilities early and to adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[3][6]

Preclinical_Toxicity_Workflow cluster_0 Early Stage Assessment cluster_1 In Vivo Studies cluster_2 Definitive & Specialized Studies in_silico In Silico Assessment (ADME/Tox Prediction) in_vitro_tox In Vitro Toxicity Screening (Cytotoxicity, Genotoxicity) in_silico->in_vitro_tox Guides initial assays acute_tox Acute Toxicity Studies (Dose Range Finding, MTD) in_vitro_tox->acute_tox Informs dose selection subchronic_tox Sub-chronic Toxicity Studies (Target Organ Identification) acute_tox->subchronic_tox Determines dose levels genetic_tox_vivo In Vivo Genotoxicity subchronic_tox->genetic_tox_vivo Based on findings chronic_tox Chronic Toxicity Studies subchronic_tox->chronic_tox If warranted repro_tox Reproductive & Developmental Toxicity subchronic_tox->repro_tox If warranted carcinogenicity Carcinogenicity Studies chronic_tox->carcinogenicity Long-term exposure

Caption: A tiered workflow for preclinical safety and toxicity assessment.

In Silico and Early In Vitro Profiling

The initial phase of safety assessment focuses on predictive and high-throughput screening methods to identify major liabilities.

3.1.1. In Silico ADME/Tox Prediction

Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicities of a molecule.[7][8] This step is crucial for identifying potential issues like poor oral bioavailability or inhibition of key metabolic enzymes (e.g., Cytochrome P450s) before significant resources are invested.[7]

3.1.2. In Vitro Cytotoxicity

Determining a compound's potential to cause cell death is a fundamental early screen.[2][4]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a predetermined density and allow to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-methyl-1H-indole-7-carboxamide in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Causality: The MTT assay provides a quantitative measure of mitochondrial metabolic activity, which is a proxy for cell viability. A low IC50 value would be a red flag for general cytotoxicity, prompting further investigation into the mechanism of cell death (apoptosis vs. necrosis).

Genotoxicity Assessment

Genotoxicity assays are critical for assessing a compound's potential to damage genetic material, a key concern for carcinogenicity.[5] Regulatory agencies typically require a standard battery of tests.[9][10][11]

Genotoxicity_Battery bacterial_mutation Bacterial Reverse Mutation Assay (Ames Test) Detects gene mutations in_vitro_mammalian In Vitro Mammalian Cell Assay (e.g., Micronucleus or Chromosomal Aberration) Detects chromosomal damage bacterial_mutation->in_vitro_mammalian Standard Battery Component in_vivo_genotox In Vivo Genotoxicity Assay (e.g., Rodent Micronucleus Test) Confirms in vivo relevance in_vitro_mammalian->in_vivo_genotox Standard Battery Component

Caption: Standard ICH S2(R1) genotoxicity testing battery.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with specific mutations in the histidine or tryptophan operon, respectively. These strains are unable to synthesize the essential amino acid and will not grow on a minimal medium lacking it.

  • Metabolic Activation: Conduct the assay with and without a mammalian liver extract (S9 fraction) to assess the genotoxicity of the parent compound and its metabolites.

  • Exposure: Plate the bacterial strains with varying concentrations of N-methyl-1H-indole-7-carboxamide on a minimal agar plate.

  • Incubation: Incubate the plates for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid due to a mutation). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Causality: The Ames test is a highly sensitive assay for detecting point mutations. A positive result would be a significant safety concern and would necessitate further investigation into the type of genetic damage and its potential relevance to humans.

In Vivo Toxicity Studies

In vivo studies are essential for understanding the systemic effects of a compound in a whole organism.[12][13]

3.3.1. Acute Toxicity and Dose-Range Finding

These initial in vivo studies aim to determine the maximum tolerated dose (MTD) and identify a dose range for subsequent repeat-dose studies.[12][13]

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

  • Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent species (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose of N-methyl-1H-indole-7-carboxamide to one animal. The starting dose is selected based on in vitro cytotoxicity and in silico data.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose. This sequential process continues until the MTD is determined.

  • Endpoints: Key observations include clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

Causality: This study provides critical information for designing longer-term studies by establishing a dose-response relationship for acute toxicity and identifying the non-lethal doses.

3.3.2. Repeat-Dose Toxicity Studies

Sub-chronic (e.g., 28-day or 90-day) studies in two species (one rodent, one non-rodent) are typically required to support clinical trials.[14] These studies are designed to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

Key Components of a 28-Day Repeat-Dose Oral Toxicity Study:

  • Animal Model: Two species (e.g., rat and beagle dog).

  • Dose Groups: Typically three dose levels (low, mid, high) and a vehicle control group.

  • Administration: Daily oral administration for 28 days.

  • In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: Hematology and clinical chemistry analysis at the end of the study.

  • Terminal Procedures: Full necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues.

Causality: This comprehensive evaluation can reveal toxicities that are not apparent after a single dose. Histopathology is particularly crucial for identifying target organs and understanding the nature of any cellular damage.

Metabolic Considerations

Understanding the metabolic fate of N-methyl-1H-indole-7-carboxamide is critical, as metabolites can be responsible for both efficacy and toxicity. The indole ring and carboxamide group are known sites of metabolic modification.

Potential metabolic pathways for indole-carboxamides include:

  • Hydroxylation: Addition of a hydroxyl group to the indole ring, often mediated by cytochrome P450 enzymes.

  • Hydrolysis: The carboxamide bond can be hydrolyzed by amidases.[15]

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.

Studies using human liver microsomes or hepatocytes can provide valuable in vitro data on metabolic stability and metabolite identification.[16]

Conclusion and Future Directions

The available data indicates that N-methyl-1H-indole-7-carboxamide presents hazards related to acute oral toxicity, as well as skin, eye, and respiratory irritation. While this information is sufficient for establishing safe handling procedures in a research setting, it represents only the initial step in a comprehensive safety and toxicity assessment required for drug development.

For any progression towards clinical application, a rigorous, tiered evaluation as outlined in this guide is imperative. Key future directions for research on this compound should include:

  • A standard battery of in vitro and in vivo genotoxicity assays to address potential mutagenicity.

  • In vitro metabolic profiling to identify major metabolites and the enzymes responsible for their formation.

  • Formal acute and repeat-dose in vivo toxicity studies in two species to identify target organs and establish a NOAEL.

By systematically addressing these endpoints, researchers can build a robust safety profile for N-methyl-1H-indole-7-carboxamide, enabling informed decision-making in the drug development process.

References

  • BenchChem. (2026, March 7). 1-Methyl-1H-indole-7-carboxamide.
  • PubChem. N-methyl-1H-indole-7-carboxamide | C10H10N2O | CID 19786643.
  • Thermo Fisher Scientific. (2025, December 21).
  • Cre
  • U.S. Food and Drug Administration. (2020, April 24). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use June 2012.
  • U.S. Food and Drug Administration. (2020, April 24). S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals.
  • ECA Academy. Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1)).
  • TME Scientific. In Vitro Toxicology Assays.
  • Syngene.
  • InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development.
  • WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • PubMed. (1999). ICH-harmonised guidances on genotoxicity testing of pharmaceuticals: evolution, reasoning and impact.
  • International Council for Harmonisation. (2012). S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use —.
  • BenchChem. Application Notes and Protocols for In Vivo Studies of Novel Chemical Entities.
  • Sigma-Aldrich. N-methyl-1H-indole-7-carboxamide | 1519477-17-8.
  • Revvity. ADME/Tox Studies Solutions for Drug Development.
  • BIOMEX. ADME-Tox - Drug discovery & safety.
  • Xeno-Tech. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK.
  • Journal of Applied Pharmaceutical Science.
  • InfinixBio. (2025, April 14). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development.
  • PPD. (2025, August 25).
  • Altasciences. SMALL MOLECULE SAFETY ASSESSMENT.
  • PubMed. (2021, August 19). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis.
  • U.S. Food and Drug Administration. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • MDPI. (2021, March 5). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market.

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Exploratory

The N-methyl-1H-indole-7-carboxamide Scaffold: Molecular Properties, Synthesis, and Applications in Rational Drug Design

Executive Summary In the landscape of rational drug design, the indole nucleus is universally recognized as a "privileged scaffold." However, nuanced functionalization of this core dictates its biological fate. N-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the indole nucleus is universally recognized as a "privileged scaffold." However, nuanced functionalization of this core dictates its biological fate. N-methyl-1H-indole-7-carboxamide has emerged as a highly versatile pharmacophore, offering a unique combination of hydrogen-bonding capabilities and steric constraints[1].

Unlike simple indoles that rely solely on the N-H group for promiscuous kinase hinge binding, functionalizing the C-7 position with an N-methylated carboxamide introduces a bidentate hydrogen bond donor/acceptor motif. This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and a self-validating synthetic protocol for N-methyl-1H-indole-7-carboxamide, designed to empower researchers in the synthesis of novel therapeutics[2].

Physicochemical & Structural Profiling

A critical point of scientific integrity in sourcing and synthesizing this scaffold is navigating structural isomerism. Commercial databases and literature frequently conflate N-methyl-1H-indole-7-carboxamide (methylation on the amide nitrogen) with 1-methyl-1H-indole-7-carboxamide (methylation on the indole nitrogen)[3],[4].

While both share the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol [1], their pharmacological profiles are vastly different. Methylating the amide nitrogen retains the indole N-H (a critical hydrogen bond donor), whereas methylating the indole nitrogen abolishes it, redirecting the molecule's selectivity[2].

Quantitative Data Summary
PropertyValueClinical / Synthetic Relevance
Chemical Name N-methyl-1H-indole-7-carboxamideStandard IUPAC nomenclature[1].
Molecular Formula C₁₀H₁₀N₂OBase formula for the N-methylated amide[1].
Molecular Weight 174.20 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5[1].
Monoisotopic Mass 174.079313 DaTarget mass for high-resolution LC-MS validation[1].
CAS Registry Number 1519477-17-8Frequently shared with the 1-methyl isomer; requires structural verification upon sourcing[5],.
PubChem CID 19786643Unique identifier for the N-methyl amide isomer[1].
XLogP3 1.3Indicates favorable lipophilicity for membrane permeability[1].
H-Bond Donors / Acceptors 2 / 1Bidentate binding capability (Indole N-H, Amide N-H, Amide C=O)[1].

Mechanistic Rationale & Pharmacological Pathways

The strategic placement of an N-methyl carboxamide at the 7-position of the indole ring is not arbitrary.

  • Causality of the N-Methyl Group: The addition of the methyl group on the amide nitrogen restricts the rotational degrees of freedom of the amide bond. This conformational locking forces the carbonyl oxygen and the amide N-H into a specific vector, pre-organizing the molecule for optimal binding with target proteins, such as the ATP-binding pocket of kinases (e.g., EGFR/CDK2) or viral attachment glycoproteins (e.g., HIV-1 gp120)[2],[6].

  • Target Selectivity: By tuning the steric bulk at the 7-position, medicinal chemists can prevent the indole core from binding promiscuously to off-target kinases, thereby reducing off-target toxicity and improving the therapeutic index[7].

Pathway cluster_0 Target Interactions S N-methyl-1H-indole- 7-carboxamide K Kinase Hinge Region (Indole N-H) S->K H-Bonding V Viral Glycoproteins (Steric Pocket) S->V Hydrophobic Packing P1 Apoptosis / Cell Cycle Arrest K->P1 Signal Blockade P2 Inhibition of Viral Attachment V->P2 Entry Inhibition

Figure 1: Pharmacological targeting mechanisms of the indole-7-carboxamide pharmacophore.

Synthetic Methodologies & Self-Validating Protocols

Synthesizing N-methyl-1H-indole-7-carboxamide requires overcoming the moderate steric hindrance at the C-7 position. Standard carbodiimide coupling agents (like EDC/HOBt) often result in sluggish kinetics and poor yields.

To ensure high fidelity, we utilize a HATU-mediated amidation protocol . HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that rapidly overcomes steric barriers[2].

Protocol: HATU-Mediated Amidation of Indole-7-Carboxylic Acid

Step 1: Carboxylic Acid Activation (The HOAt Ester Formation)

  • Charge a flame-dried 50 mL round-bottom flask with indole-7-carboxylic acid (1.0 eq, 1.0 mmol, 161.16 mg) and anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

    • Causality: DMF is selected due to its high dielectric constant, which fully solubilizes the polar starting materials and stabilizes the highly polar transition state during activation[2].

  • Add DIPEA (N,N-Diisopropylethylamine) (3.0 eq, 3.0 mmol).

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, preparing it for nucleophilic attack on the HATU uronium carbon without participating in unwanted side reactions.

  • Introduce HATU (1.2 eq, 1.2 mmol) portion-wise at 0 °C, then allow to warm to room temperature.

  • Self-Validation Point 1: Stir the mixture for 15 minutes. The solution will visibly transition from colorless to a distinct yellow/orange, confirming the formation of the active HOAt ester. Thin-Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM) will show the complete consumption of the starting material ( Rf​≈0.2 ) and the appearance of a new, less polar intermediate spot.

Step 2: Nucleophilic Displacement (Amidation) 5. Add methylamine hydrochloride ( MeNH2​⋅HCl ) (1.5 eq, 1.5 mmol) directly to the activated ester solution.

  • Causality: The excess DIPEA already present in the reaction mixture will liberate the free methylamine base in situ. This strategic choice eliminates the need to handle volatile, highly toxic methylamine gas or dilute aqueous solutions that could hydrolyze the active ester[2].
  • Stir for 2 hours at room temperature.
  • Self-Validation Point 2: Quench a 10 µL aliquot in 1 mL of acetonitrile and analyze via LC-MS. The successful displacement of HOAt by methylamine is confirmed by the appearance of a dominant peak at m/z 175.20 ( [M+H]+ ), corresponding to the target monoisotopic mass of 174.08 Da[1].

Step 3: Isolation and Purification 8. Quench the reaction by pouring it into 25 mL of ice-cold saturated aqueous NaHCO3​ .

  • Causality: The basic aqueous quench neutralizes residual acidic byproducts (like hexafluorophosphate salts) and forces the precipitation of the highly organic product.
  • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL).
  • Causality: The LiCl wash is a critical technique to selectively partition and remove residual DMF from the organic phase, which would otherwise co-elute and complicate downstream NMR analysis.
  • Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    SyntheticWorkflow A Indole-7-carboxylic acid (Starting Material) B Activation Phase HATU / DIPEA / DMF A->B Step 1: Deprotonation C Amidation Phase Methylamine (MeNH2) B->C Active HOAt Ester D N-methyl-1H-indole-7-carboxamide (Crude Product) C->D Step 2: Nucleophilic Attack E Analytical Validation LC-MS & 1H NMR D->E Self-Validating QC

    Figure 2: Synthetic workflow and self-validating quality control for N-methyl amidation.

Analytical Validation (E-E-A-T)

To ensure absolute trustworthiness in the synthesized compound, the following analytical signatures must be verified:

  • Mass Spectrometry (LC-MS): The mass shift from the starting indole-7-carboxylic acid (161.16 g/mol ) to the product (174.20 g/mol ) must reflect exactly +13.04 Da, yielding an [M+H]+ peak at 175.20[1].

  • 1 H NMR Spectroscopy: The spectrum must demonstrate the disappearance of the broad carboxylic acid -OH proton ( ≈12−13 ppm) and the emergence of two critical features:

    • A broad doublet corresponding to the amide N-H ( ≈8.0−8.5 ppm).

    • A sharp doublet integrating to 3 protons at ≈2.8−3.0 ppm, representing the newly installed N-methyl group coupling with the adjacent amide proton.

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Protocol: Synthesis of N-methyl-1H-indole-7-carboxamide

Abstract This document provides a comprehensive guide to the synthesis of N-methyl-1H-indole-7-carboxamide, a key structural motif found in numerous biologically active compounds. The protocol herein outlines a robust tw...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the synthesis of N-methyl-1H-indole-7-carboxamide, a key structural motif found in numerous biologically active compounds. The protocol herein outlines a robust two-step synthetic sequence commencing with the commercially available 1H-indole-7-carboxylic acid. The synthesis involves an initial N-methylation of the indole nitrogen, followed by a direct amidation reaction with methylamine using a standard peptide coupling agent. This guide is designed to be self-contained, offering detailed, step-by-step experimental procedures, explanations for methodological choices, and troubleshooting advice to ensure reproducible and high-yielding results.

Introduction and Scientific Background

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1][2] Specifically, N-methylated indole carboxamides are valuable building blocks in pharmaceutical science. The substitution pattern on the indole ring is critical for biological activity, and the 7-substituted indole derivatives have garnered significant interest.

The synthesis of carboxamides is a cornerstone of organic chemistry. While the direct condensation of a carboxylic acid and an amine is possible, it is often thermodynamically unfavorable due to the formation of a stable ammonium-carboxylate salt, typically requiring high temperatures to drive the reaction.[3][4] To circumvent these harsh conditions, modern synthetic methods employ coupling agents to activate the carboxylic acid, facilitating amide bond formation under mild conditions.[3][5]

This protocol first details the N-methylation of 1H-indole-7-carboxylic acid. Protecting or modifying the indole nitrogen is a common strategy to prevent side reactions and can be crucial for modulating the final compound's pharmacological properties. The chosen method utilizes a strong base and an alkylating agent, a standard and effective procedure for N-alkylation of indoles.[6] The subsequent step is the formation of the N-methyl amide bond. This is achieved through the use of a carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, Hydroxybenzotriazole (HOBt), which minimizes side reactions and improves efficiency.[7]

Overall Synthetic Scheme

The proposed synthesis of N-methyl-1H-indole-7-carboxamide is a two-step process starting from 1H-indole-7-carboxylic acid.

Step 1: N-methylation of the indole ring. Step 2: Amidation of the resulting carboxylic acid with methylamine.

Synthetic_Scheme Start 1H-Indole-7-carboxylic acid Intermediate 1-Methyl-1H-indole-7-carboxylic acid Start->Intermediate  Step 1: N-Methylation  NaH, CH₃I, DMF   Product N-methyl-1H-indole-7-carboxamide Intermediate->Product  Step 2: Amidation  CH₃NH₂, EDC, HOBt, DIPEA, DMF  

Caption: Overall synthetic route for N-methyl-1H-indole-7-carboxamide.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
1H-Indole-7-carboxylic acid≥97%Commercially Available
Sodium hydride (NaH)60% dispersion in mineral oilCommercially Available
Methyl iodide (CH₃I)≥99%Commercially Available
Methylamine solution40 wt. % in H₂O or 2.0 M in THFCommercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Commercially Available
Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially Available
Saturated sodium bicarbonate (NaHCO₃)Aqueous solutionPrepared in-house
Brine (Saturated NaCl)Aqueous solutionPrepared in-house
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeCommercially Available

Safety Precaution: Sodium hydride is a flammable solid that reacts violently with water. Methyl iodide is toxic and a suspected carcinogen. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of 1-Methyl-1H-indole-7-carboxylic acid

This procedure is adapted from standard N-alkylation methods for indoles.[6] The indole NH is deprotonated by a strong, non-nucleophilic base (NaH) to form the corresponding anion, which then acts as a nucleophile, attacking the electrophilic methyl iodide.

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 1H-indole-7-carboxylic acid (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Add methyl iodide (1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of water.

  • Acidify the mixture to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure 1-Methyl-1H-indole-7-carboxylic acid.

Step 2: Synthesis of N-methyl-1H-indole-7-carboxamide

This protocol employs a standard EDC/HOBt coupling for amide bond formation, a method widely used for its efficiency and mild reaction conditions.[7] The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with methylamine or, preferably, with HOBt to form an activated ester. This HOBt-ester is less prone to side reactions (like N-acylurea formation) and reacts cleanly with methylamine to form the desired amide. DIPEA is a non-nucleophilic base used to neutralize any hydrochloride salts and maintain a basic pH.

Procedure:

  • Dissolve 1-Methyl-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF.

  • To this solution, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15-20 minutes to allow for the pre-activation of the carboxylic acid.

  • In a separate flask, prepare the methylamine solution. If using an aqueous solution, it can be added directly. If using a solution in THF, ensure compatibility with the reaction scale. Add methylamine (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-methyl-1H-indole-7-carboxamide.

Workflow and Characterization

The overall process from starting material to final, purified product involves synthesis, workup, and purification, with analytical checks at each stage.

Experimental_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Amidation cluster_2 Analysis A Reactants: 1H-Indole-7-carboxylic acid, NaH, CH₃I B Reaction in DMF (0°C to RT) A->B C Aqueous Workup (Quench, Acidify, Extract) B->C D Purification (Recrystallization) C->D E Reactants: 1-Methyl-1H-indole-7-carboxylic acid, CH₃NH₂, EDC, HOBt, DIPEA D->E Intermediate Product F Reaction in DMF (RT) E->F G Aqueous Workup (Extract, Wash) F->G H Purification (Column Chromatography) G->H I Final Product: N-methyl-1H-indole-7-carboxamide H->I J Characterization (NMR, MS, HPLC) I->J

Caption: Detailed experimental workflow for synthesis and analysis.

Characterization: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Step 1: Low Yield of N-Methylation 1. Incomplete deprotonation. 2. Moisture in the reaction. 3. Inactive methyl iodide.1. Ensure the NaH is fresh and reactive. Use a slight excess if needed. 2. Use anhydrous DMF and ensure all glassware is oven-dried. 3. Use freshly opened or distilled methyl iodide.
Step 1: Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature or gently heat to 40-50 °C, monitoring carefully by TLC to avoid decomposition.
Step 2: Low Yield of Amide 1. Inefficient coupling. 2. Poor quality of reagents. 3. Volatility of methylamine.1. Use reliable coupling agents like HATU or PyBOP as alternatives to EDC/HOBt.[3][8] 2. Ensure coupling agents and amine source are fresh and anhydrous. 3. If using methylamine gas or a solution in a volatile solvent, ensure the reaction vessel is well-sealed and consider cooling the initial addition.
Step 2: Formation of Byproducts Side reactions involving the activated carboxylic acid (e.g., N-acylurea formation with EDC).Ensure the correct order of addition: pre-activate the carboxylic acid with EDC/HOBt before adding the amine. HOBt is crucial for minimizing this side reaction.[7]
Difficulty in Purification Byproducts from coupling agents (e.g., EDC-urea byproduct) are co-eluting with the product.The byproducts of EDC are water-soluble and should be largely removed by the aqueous workup. If issues persist, consider using a different coupling agent or optimize chromatography conditions.

References

  • Wikipedia. (n.d.). Amide. Retrieved from [Link]

  • ChemistNATE. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. Retrieved from [Link]

  • Yingxian, L., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Royal Society of Chemistry. Retrieved from [Link]

  • Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). Chemistry of Amides. Retrieved from [Link]

  • Pérez-Macías, N., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 1H-Indole-7-carboxamide. Retrieved from [Link]

  • RSIS International. (2024, February 4). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. Retrieved from [Link]

  • MDPI. (2020, November 28). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved from [Link]

  • ResearchGate. (2020, December). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Retrieved from [Link]

  • Pérez-Macías, N., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. Retrieved from [Link]

  • Zhang, P., et al. (n.d.). N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. Retrieved from [Link]

Sources

Application

analytical methods for N-methyl-1H-indole-7-carboxamide characterization

Application Note: Comprehensive Analytical Characterization of N-methyl-1H-indole-7-carboxamide Introduction & Scientific Context In modern rational drug design, the indole nucleus serves as a highly versatile, privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Characterization of N-methyl-1H-indole-7-carboxamide

Introduction & Scientific Context

In modern rational drug design, the indole nucleus serves as a highly versatile, privileged scaffold. Specifically, N-methyl-1H-indole-7-carboxamide (CAS: 1519477-17-8) has emerged as a critical intermediate and pharmacophore[1]. Unlike traditional indole cores that rely primarily on the N-H group for kinase hinge binding, modifications at the C-7 position introduce unique steric constraints and alter the molecule's hydrogen-bonding network[2].

Because this compound is frequently utilized in the synthesis of complex inhibitors and synthetic cannabinoid analogs[3], rigorous analytical characterization is paramount. A common synthetic pitfall is the misidentification of regiochemistry—specifically, distinguishing N-methyl-1H-indole-7-carboxamide (methylation on the amide nitrogen) from its isomer 1-methyl-1H-indole-7-carboxamide (methylation on the indole nitrogen). This guide establishes a self-validating, orthogonal analytical framework to unambiguously confirm the identity, purity, and regiochemistry of this compound.

The Principle of Orthogonal Characterization

Relying on a single analytical technique introduces the risk of overlooking co-eluting impurities or misidentifying structural isomers. The principle of orthogonality dictates the use of multiple, independent methods to evaluate a sample[4]. For N-methyl-1H-indole-7-carboxamide, our strategy integrates High-Performance Liquid Chromatography (HPLC) for purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) for definitive regiochemical elucidation[3][4].

AnalyticalWorkflow Start N-methyl-1H-indole-7-carboxamide Sample Batch HPLC HPLC-UV (Purity & Retention) Start->HPLC LCMS LC-MS (ESI+) (Mass & Fragmentation) Start->LCMS NMR 1H & 13C NMR (Regiochemistry Check) Start->NMR FTIR FTIR (Functional Groups) Start->FTIR Decision Orthogonal Data Concordance? HPLC->Decision LCMS->Decision NMR->Decision FTIR->Decision Approve Approved for Downstream Use Decision->Approve Yes Reject Out of Specification (Repurify) Decision->Reject No

Workflow for the orthogonal analytical characterization of N-methyl-1H-indole-7-carboxamide.

Self-Validating Experimental Protocols

HPLC-UV: Purity and Retention Profiling

Causality: Reversed-Phase HPLC (RP-HPLC) separates the target compound from unreacted starting materials (e.g., 1H-indole-7-carboxylic acid) and degradation products. The use of an acidic mobile phase ensures the basic nitrogen atoms remain fully protonated, preventing peak tailing and ensuring reproducible retention times[5]. Self-Validating Mechanism: The protocol mandates a blank injection (diluent only) prior to the sample to map and exclude system peaks. A system suitability standard (spiked with known precursors) must be run to verify resolution ( Rs​>2.0 ).

  • Column Selection: C18 or C8 column (e.g., XBridge C8, 50 × 4.6 mm, 3.5 µm) maintained at 40 °C[5].

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS grade H2​O .

    • Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Gradient Elution: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, return to 5% B for 1.0 minute re-equilibration[4].

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 254 nm (optimal for the conjugated bicyclic indole system).

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of 50:50 H2​O :ACN.

LC-MS: Mass Confirmation and Isotopic Profiling

Causality: Electrospray Ionization in positive mode (ESI+) is highly effective for indole carboxamides because the amide and indole nitrogens act as excellent proton acceptors[3]. Self-Validating Mechanism: The method relies on observing not just the [M+H]+ peak, but the specific M+1 isotopic distribution (due to 13C natural abundance) to confirm the carbon count and rule out halogenated contaminants.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV; Desolvation Temp: 350 °C.

  • Mass Range: Scan from m/z 100 to 500.

  • Analysis: Extract the chromatogram for the expected [M+H]+ of 175.08 m/z . Evaluate fragmentation patterns; loss of the methylamine group ( −31 Da) is a characteristic structural identifier for N-methyl amides[3].

Nuclear Magnetic Resonance (NMR): Regiochemical Elucidation

Causality: NMR is the only technique that can definitively distinguish between N-methylation at the amide versus the indole ring. We utilize DMSO- d6​ as the solvent because it is aprotic and strongly hydrogen-bonding. This prevents the rapid chemical exchange of the N-H protons with moisture, allowing the indole N-H and amide N-H to be observed as sharp, distinct peaks[6]. Self-Validating Mechanism: The protocol uses Tetramethylsilane (TMS) as an internal standard (0.00 ppm) and the DMSO residual peak (2.50 ppm) for dual-calibration. Total proton integration must equal exactly 10 protons.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquisition ( 1H NMR): 400 MHz or higher. 16 scans, relaxation delay ( D1 ) of 2.0 seconds.

  • Diagnostic Evaluation:

    • Look for a doublet at ~2.8 ppm ( 3H ). This represents the methyl group coupling to the adjacent amide N-H proton. (If the compound were 1-methyl-1H-indole-7-carboxamide, this would be a singlet at ~3.8 ppm).

    • Look for a broad singlet at >11.0 ppm ( 1H ), characteristic of the free indole N-H[6].

Quantitative Data Interpretation & Reference Tables

To streamline data review, compare your instrumental outputs against the fundamental physicochemical properties and expected spectral data summarized below.

Table 1: Physicochemical & Mass Properties [7] | Parameter | Value | Analytical Relevance | | :--- | :--- | :--- | | Molecular Formula | C10​H10​N2​O | Determines exact mass and isotopic distribution. | | Molecular Weight | 174.20 g/mol | Used for molarity calculations in assays. | | Monoisotopic Mass | 174.0793 Da | Target mass for High-Resolution MS (HRMS). | | Predicted XLogP3 | 1.3 | Indicates moderate lipophilicity; guides HPLC gradient. | | Expected [M+H]+ | 175.08 m/z | Primary target ion in ESI+ LC-MS. |

Table 2: Expected 1H NMR Chemical Shifts (in DMSO- d6​ ) [3][6] | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Notes | | :--- | :--- | :--- | :--- | :--- | | ~11.20 | Broad Singlet (bs) | 1H | Indole N-H | Highly deshielded; visible only in aprotic solvents like DMSO. | | ~8.40 | Broad Quartet (bq) | 1H | Amide N-H | Couples with the adjacent N-methyl group. | | 7.00 - 7.80 | Multiplets (m) | 5H | Aromatic C-H | Corresponds to the 5 protons on the indole bicyclic ring. | | ~2.85 | Doublet (d) | 3H | Amide N−CH3​ | Diagnostic peak: Coupling ( J≈4.5 Hz) proves methyl is on the amide, not the indole N. |

Sources

Method

Application Note: ¹H and ¹³C NMR Structural Elucidation of N-methyl-1H-indole-7-carboxamide

Introduction & Pharmacological Relevance N-methyl-1H-indole-7-carboxamide is a privileged scaffold in modern rational drug design, frequently utilized in the development of kinase inhibitors, NAD+-dependent enzyme (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

N-methyl-1H-indole-7-carboxamide is a privileged scaffold in modern rational drug design, frequently utilized in the development of kinase inhibitors, NAD+-dependent enzyme (e.g., CD38/PARP) inhibitors, and viral attachment modulators[1]. Unlike traditional indole scaffolds that rely predominantly on the N-H group for kinase hinge binding, the 7-carboxamide derivative shifts the pharmacological focus to the C-7 position[1]. This structural modification introduces unique steric constraints, alters the hydrogen-bonding network, and modulates lipophilicity[2].

Accurate structural verification of this core is critical for downstream structure-activity relationship (SAR) studies. This application note details the ¹H and ¹³C NMR spectral assignment of N-methyl-1H-indole-7-carboxamide, emphasizing the mechanistic causality behind chemical shifts and the implementation of 2D NMR workflows to create a self-validating system for structural proof.

Experimental Design & Sample Preparation

Causality of Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice for this analysis. Protic solvents or chloroform-d (CDCl3) often lead to rapid proton exchange or line broadening of the indole and amide N-H protons. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the N-H protons in distinct chemical environments and significantly reducing their exchange rate, thereby yielding sharp, quantifiable signals[3].

Protocol: NMR Sample Preparation

  • Weigh 10–15 mg of high-purity N-methyl-1H-indole-7-carboxamide.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Transfer the homogenous solution to a standard 5 mm NMR tube.

  • Acquire spectra at 298 K on a 400 MHz or higher FT-NMR spectrometer[2].

¹H NMR Analysis & Mechanistic Causality

The ¹H NMR spectrum of N-methyl-1H-indole-7-carboxamide presents a highly characteristic pattern driven by the electronic and anisotropic effects of the fused bicyclic system and the C-7 carboxamide group.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Integration
Indole N-H (H-1)11.20br s-1H
Amide N-H8.45br q4.51H
H-47.70dd7.9, 1.01H
H-67.65dd7.5, 1.01H
H-27.35t2.81H
H-57.15t7.71H
H-36.50dd3.0, 2.01H
N-CH32.85d4.53H

Expertise & Experience (Signal Causality):

  • Deshielding of H-6: In an unsubstituted indole, the H-6 proton typically resonates around 7.1 ppm. The introduction of the electron-withdrawing carboxamide group at C-7 induces a strong anisotropic deshielding effect, shifting H-6 significantly downfield to ~7.65 ppm[4].

  • Pyrrole Ring Protons (H-2 and H-3): The electron-rich nature of the pyrrole ring, specifically at the beta position (C-3), results in significant shielding of H-3 (~6.50 ppm). H-2 is adjacent to the electronegative indole nitrogen, causing it to resonate further downfield (~7.35 ppm)[3].

  • Amide Coupling: The N-methyl protons appear as a doublet (~2.85 ppm) due to vicinal coupling (³J ~ 4.5 Hz) with the amide N-H proton, which reciprocally appears as a broad quartet.

¹³C NMR Analysis & Signal Assignment

The ¹³C NMR spectrum provides the carbon framework. The assignment of quaternary carbons (C-3a, C-7a, C-7, and C=O) is essential to validate the substitution pattern[4][5].

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)

PositionChemical Shift (ppm)Carbon TypeCausality / Environment
C=O168.0QuaternaryHighly deshielded carbonyl carbon.
C-7a134.0QuaternaryBridgehead carbon adjacent to indole nitrogen.
C-3a128.0QuaternaryBridgehead carbon of the fused system.
C-2126.0CHDeshielded by adjacent N atom.
C-6124.0CHOrtho to the C-7 carboxamide group.
C-4123.0CHPara to the C-7 substitution.
C-5119.0CHMeta to the C-7 substitution.
C-7115.0QuaternaryShifted downfield relative to unsubstituted indole due to the attached carbonyl[4].
C-3102.0CHHighly shielded beta-carbon of the pyrrole ring.
N-CH326.5CH3Aliphatic methyl attached to amide nitrogen.

Advanced 2D NMR Workflows & Self-Validating Systems

To ensure absolute trustworthiness in the structural assignment, a self-validating system utilizing 2D NMR techniques (COSY, HSQC, and HMBC) must be employed. Relying solely on 1D NMR is insufficient for differentiating regioisomers (e.g., C-4 vs. C-7 substitution).

NMR_Workflow A Sample Preparation (DMSO-d6, 10-15 mg) B 1D 1H NMR (Proton environments & Integration) A->B C 1D 13C NMR (Carbon framework) A->C D 2D COSY (H-H Spin Systems: H4-H5-H6 & H2-H3) B->D E 2D HSQC (Direct C-H Mapping) B->E F 2D HMBC (Long-range C-H Mapping: Quaternary Carbons) B->F C->E C->F G Structural Validation (N-methyl-1H-indole-7-carboxamide) D->G E->G F->G

Figure 1: Comprehensive 1D and 2D NMR workflow for the structural elucidation of indole derivatives.

Self-Validating Protocol via HMBC: The definitive proof of the carboxamide position at C-7 (rather than C-4, C-5, or C-6) is established through Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which detects 2-bond and 3-bond carbon-proton couplings.

  • Carbonyl Placement: The amide N-CH3 protons (2.85 ppm) show a strong ³J correlation to the carbonyl carbon (168.0 ppm). Crucially, the aromatic proton H-6 (7.65 ppm) also exhibits a ³J correlation to this exact carbonyl carbon, unequivocally placing the carboxamide group at C-7.

  • Bridgehead Assignment: H-4 (7.70 ppm) shows a ³J correlation to C-7a (134.0 ppm) and a ²J correlation to C-3a (128.0 ppm). H-2 (7.35 ppm) shows ³J correlations to both C-3a and C-7a, locking the orientation of the pyrrole ring relative to the benzene ring.

HMBC_Correlations H_NMe Amide N-CH3 (1H: 2.85 ppm) C_carbonyl C=O (13C: 168.0 ppm) H_NMe->C_carbonyl 2-3 bonds H_6 Indole H-6 (1H: 7.65 ppm) H_6->C_carbonyl 2-3 bonds C_7a C-7a (13C: 134.0 ppm) H_6->C_7a 2-3 bonds H_4 Indole H-4 (1H: 7.70 ppm) C_3a C-3a (13C: 128.0 ppm) H_4->C_3a 2-3 bonds H_4->C_7a 2-3 bonds H_2 Indole H-2 (1H: 7.35 ppm) H_2->C_3a 2-3 bonds H_2->C_7a 2-3 bonds C_7 C-7 (13C: 115.0 ppm)

Figure 2: Key HMBC interactions validating the C-7 carboxamide position.

Conclusion

The ¹H and ¹³C NMR analysis of N-methyl-1H-indole-7-carboxamide reveals distinct spectral signatures heavily influenced by the C-7 carboxamide substitution. By employing a rigorous, self-validating 2D NMR workflow (COSY, HSQC, HMBC), researchers can confidently assign the regiochemistry of this privileged scaffold, ensuring high scientific integrity in downstream drug development applications.

References

  • Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 13C NMR spectroscopy of indole derivatives Source: Semantic Scholar URL:[Link]

  • Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis and NMR spectra of [15N]indole Source: ResearchGate URL:[Link]

Sources

Application

Application Notes &amp; Protocols: In Vitro Characterization of N-methyl-1H-indole-7-carboxamide as a Putative PARP Inhibitor

For: Researchers, scientists, and drug development professionals. Abstract & Core Directive The indole ring system is a ubiquitous "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically a...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract & Core Directive

The indole ring system is a ubiquitous "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, the indole-7-carboxamide moiety has been validated as a critical pharmacophore for potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), exemplified by the clinically successful drug Niraparib (MK-4827), an indazole-7-carboxamide.[1][2][3] This guide presents a comprehensive framework for the in vitro evaluation of N-methyl-1H-indole-7-carboxamide , a structurally related compound, as a putative inhibitor of PARP1. We provide detailed, field-proven protocols for a primary biochemical activity assay and a secondary cell-based functional assay, explaining the causal logic behind experimental design choices. Our objective is to equip researchers with a self-validating system to accurately determine the compound's inhibitory potency and its functional cellular consequences.

Scientific Foundation: The Rationale for Targeting PARP

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA Damage Response (DDR) network. Its primary role is to detect DNA single-strand breaks (SSBs) and, using NAD+ as a substrate, catalyze the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto itself and other nuclear proteins, such as histones.[4][5] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the Base Excision Repair (BER) pathway.[6]

Inhibition of PARP1's catalytic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into highly cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway. However, many cancers, particularly those with mutations in BRCA1 or BRCA2 genes, are deficient in the HR pathway.[1][6] In these HR-deficient cells, the accumulation of DSBs cannot be resolved, leading to genomic instability and cell death. This concept, where a defect in one of two compensatory pathways is tolerated but defects in both are lethal, is known as synthetic lethality .[6][7] It forms the therapeutic basis for using PARP inhibitors as a targeted monotherapy against HR-deficient tumors.[6]

A more advanced mechanism of action for many potent PARP inhibitors is "PARP trapping."[8] Here, the inhibitor not only blocks catalysis but also stabilizes the PARP1-DNA complex, physically obstructing DNA replication and repair, which is even more cytotoxic than catalytic inhibition alone.[8][9]

cluster_0 Normal Cell (HR-Proficient) cluster_1 With PARP Inhibitor cluster_2 Cancer Cell (HR-Deficient, e.g., BRCA1/2 mutant) ssb1 Single-Strand Break (SSB) parp1 PARP1 Activation ssb1->parp1 recruits dsb1 Double-Strand Break (DSB) (at replication fork) ssb1->dsb1 converts to ber Base Excision Repair (BER) parp1->ber initiates repair1 DNA Integrity Maintained ber->repair1 leads to inhibitor1 N-methyl-1H-indole-7-carboxamide inhibitor1->parp1 inhibits hr Homologous Recombination (HR) dsb1->hr repaired by survival Cell Survival hr->survival ssb2 Single-Strand Break (SSB) dsb2 Double-Strand Break (DSB) ssb2->dsb2 converts to parp2 PARP1 Activation inhibitor2 N-methyl-1H-indole-7-carboxamide inhibitor2->parp2 inhibits hr_def Defective HR Pathway dsb2->hr_def cannot be repaired by death Synthetic Lethality (Cell Death) hr_def->death

Figure 1: The principle of synthetic lethality with PARP inhibitors.

Compound Preparation and Handling

Proper handling of the test compound is paramount for reproducible results. Based on its structure, N-methyl-1H-indole-7-carboxamide is predicted to have limited aqueous solubility.[3] Therefore, an organic solvent must be used for initial solubilization.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of N-methyl-1H-indole-7-carboxamide powder.

    • Calculate the volume of DMSO required to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Add the DMSO to the powder and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.

    • Aliquot the stock solution into small-volume, single-use tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

  • Assay Considerations: The final concentration of DMSO in the assay well should be kept to a minimum, typically ≤0.5% , to avoid solvent-induced artifacts or cytotoxicity.[10] All serial dilutions for the dose-response curve should be prepared in a way that maintains a constant final DMSO concentration across all wells, including the vehicle control.

Protocol 1: Biochemical PARP1 Inhibition Assay (Chemiluminescent)

This protocol directly measures the enzymatic activity of purified PARP1 and is ideal for determining the compound's intrinsic inhibitory potency (IC50). The methodology is adapted from commercially available kits.[4][5][11]

Principle of the Assay

This is an ELISA-based assay. Histone proteins, which are substrates for PARP1, are pre-coated onto a 96-well plate. Recombinant PARP1 enzyme is added along with activated DNA (to stimulate activity) and the test inhibitor. The enzymatic reaction is initiated by adding a biotin-labeled NAD+ substrate. Active PARP1 will create biotinylated-PAR chains on the immobilized histones. This activity is then detected using Streptavidin-HRP and a chemiluminescent substrate. The light output is directly proportional to PARP1 activity.[4][12]

Materials & Reagents
ReagentTypical Supplier/Catalog #Purpose
Recombinant Human PARP1 EnzymeBPS Bioscience (#80501) or equivalentThe enzyme source for the reaction.
Histone-Coated 96-Well PlateProvided in kits (e.g., BPS #80551)Solid phase with immobilized PARP1 substrate.
Activated DNAProvided in kitsRequired for full activation of PARP1 enzyme.[13]
Biotinylated NAD+ Substrate MixtureProvided in kitsThe source of biotin-labeled ADP-ribose for PARylation.
10x PARP Assay BufferProvided in kitsProvides optimal pH and ionic strength for the enzyme.
Streptavidin-HRPProvided in kitsBinds to biotinylated PAR chains for detection.
Chemiluminescent Substrate (A & B)Provided in kits (e.g., ELISA ECL)Reacts with HRP to produce a light signal.
N-methyl-1H-indole-7-carboxamideN/ATest Inhibitor.
Olaparib or NiraparibSelleckchem or equivalentPositive Control Inhibitor.
Stop Buffer (e.g., 0.5 M HCl)Standard Lab Reagent(Optional, for colorimetric assays) Stops the HRP reaction.
Wash Buffer (PBST)Standard Lab ReagentPhosphate Buffered Saline with 0.05% Tween-20.
LuminometerN/AInstrument to read chemiluminescent signal.
Experimental Workflow

prep 1. Prepare Reagents (Dilute buffers, enzyme, DNA, inhibitors) plate 2. Add Reagents to Plate (Enzyme, DNA, Inhibitor/Vehicle) prep->plate incubate1 3. Incubate (Allows enzyme-inhibitor binding) plate->incubate1 start_rxn 4. Start Reaction (Add Biotin-NAD+) incubate1->start_rxn incubate2 5. Incubate (Allows PARylation to occur) start_rxn->incubate2 wash1 6. Wash Plate (Removes unbound reagents) incubate2->wash1 add_hrp 7. Add Streptavidin-HRP wash1->add_hrp incubate3 8. Incubate (Allows HRP binding) add_hrp->incubate3 wash2 9. Wash Plate (Removes unbound HRP) incubate3->wash2 add_sub 10. Add Chemiluminescent Substrate wash2->add_sub read 11. Read Plate (Measure Luminescence) add_sub->read

Figure 2: Workflow for the chemiluminescent PARP1 biochemical assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare 1x PARP Assay Buffer from the 10x stock using ultrapure water. Keep on ice.

    • Prepare a serial dilution of N-methyl-1H-indole-7-carboxamide in 1x PARP Assay Buffer. A typical 8-point curve might range from 100 µM to 1 nM final concentration. Also prepare a vehicle control (containing the same final % of DMSO) and a positive control inhibitor (e.g., Olaparib).

    • Thaw the PARP1 enzyme, Activated DNA, and Substrate Mixture on ice.

    • Dilute the PARP1 enzyme and Activated DNA to the working concentration specified by the kit manufacturer in ice-cold 1x PARP Assay Buffer. A typical final concentration for PARP1 is ~1 nM.[4]

  • Enzyme Reaction:

    • Set up the 96-well plate with the following controls:

      • "Blank" well: 1x PARP Assay Buffer only.

      • "Positive Control" (100% Activity): PARP1 enzyme, Activated DNA, Vehicle Control.

      • "Negative Control" (0% Activity): Vehicle Control (No enzyme).

    • Add 25 µL of the diluted test compound, vehicle, or control inhibitor to the appropriate wells of the histone-coated plate.

    • Add 20 µL of the PARP1/Activated DNA mixture to all wells except the "Blank" and "Negative Control".

    • Initiate the enzymatic reaction by adding 5 µL of the Biotinylated NAD+ Substrate Mixture to all wells.

    • Incubate the plate for 60 minutes at room temperature .

  • Detection:

    • Wash the plate 3 times with 200 µL/well of PBST. Tap the plate on a paper towel to remove residual buffer.

    • Dilute Streptavidin-HRP in blocking buffer as per the manufacturer's instructions (e.g., 1:500).[4]

    • Add 50 µL of diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature .

    • Wash the plate 3 times with 200 µL/well of PBST.

    • Prepare the chemiluminescent substrate by mixing Substrate A and Substrate B (1:1 ratio) immediately before use.

    • Add 100 µL of the mixed substrate to each well.

    • Immediately read the plate in a luminometer.

Data Analysis and Interpretation
  • Subtract Background: Subtract the average relative light unit (RLU) value of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Negative) / (RLU_Positive - RLU_Negative))

  • Determine IC50: Plot the % Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.

ParameterN-methyl-1H-indole-7-carboxamide (Hypothetical Data)Olaparib (Control)
IC50 (nM) 15.25.1
Hill Slope -1.1-1.0
R² of Curve Fit 0.9950.998

Protocol 2: Cell-Based Colony Formation (Clonogenic) Assay

This assay measures the long-term survival and proliferative capacity of single cells after treatment, providing a functional readout of a compound's cytotoxic or cytostatic effects.[14] It is the gold standard for assessing the synthetic lethality of PARP inhibitors.

Principle of the Assay

Single cells are seeded at a very low density in a culture plate and treated with the test compound. Over a period of 7-14 days, surviving cells will proliferate to form discrete colonies.[14] These colonies are then fixed, stained, and counted. A successful synthetic lethal agent will show significantly greater colony inhibition in HR-deficient cells compared to their HR-proficient counterparts. A colony is typically defined as a cluster of ≥50 cells.[15]

Materials & Reagents
  • Cell Lines:

    • HR-Deficient: CAPAN-1 (pancreatic, BRCA2 mutant), MDA-MB-436 (breast, BRCA1 mutant)

    • HR-Proficient: BxPC-3 (pancreatic, BRCA wild-type), MCF-7 (breast, BRCA wild-type)

  • Complete cell culture medium (e.g., DMEM or RPMI + 10% FBS)

  • Trypsin-EDTA

  • 6-well or 10 cm culture plates

  • N-methyl-1H-indole-7-carboxamide

  • Fixation/Staining Solution: 0.5% (w/v) Crystal Violet in 25% Methanol/75% Water

  • Microscope or colony counter

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the cells. It is critical to obtain a single-cell suspension.

    • Seed the cells into 6-well plates at a predetermined low density (e.g., 200-1000 cells/well). The optimal seeding density must be determined empirically for each cell line to yield 50-150 countable colonies in the vehicle control wells.

    • Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • The next day, replace the medium with fresh medium containing serial dilutions of N-methyl-1H-indole-7-carboxamide or a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for the desired treatment duration. This can be continuous (7-14 days) or a shorter exposure (e.g., 24-72 hours), after which the drug-containing medium is replaced with fresh medium. Continuous exposure is common for PARP inhibitors.

  • Colony Growth:

    • Return plates to the incubator and allow colonies to form over 7-14 days . Do not disturb the plates. Monitor colony growth every few days. The assay is complete when colonies in the control wells are clearly visible to the naked eye.

  • Fixing and Staining:

    • Carefully aspirate the medium from the wells.

    • Gently wash each well once with PBS.

    • Add 1-2 mL of the Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature .

    • Remove the stain and gently wash the wells with tap water until the background is clear.

    • Allow the plates to air dry completely.

Data Analysis and Interpretation
  • Count Colonies: Count the number of colonies (≥50 cells) in each well.

  • Calculate Plating Efficiency (PE):

    • PE = (Number of colonies counted in control wells) / (Number of cells seeded in control wells)

  • Calculate Surviving Fraction (SF):

    • SF = (Number of colonies counted in treated wells) / (Number of cells seeded * PE)

  • Plot and Compare: Plot the Surviving Fraction versus drug concentration for both the HR-deficient and HR-proficient cell lines. A potent synthetic lethal agent will have a much lower SF curve for the HR-deficient cell line.

Advanced Mechanistic Assays

To further validate the mechanism of action, consider the following assays:

  • PARP Trapping Assay (Fluorescence Polarization): This biochemical assay directly measures the ability of an inhibitor to stabilize the PARP1-DNA complex.[16] An increase in fluorescence polarization in the presence of the inhibitor and NAD+ indicates trapping.[8] This is a powerful tool to differentiate potent "trappers" from purely catalytic inhibitors.

  • Cellular Target Engagement (Chromatin Fractionation): This cell-based method provides direct evidence of PARP trapping in a physiological context. Cells are treated with the compound, then fractionated to separate cytoplasmic, soluble nuclear, and chromatin-bound proteins. The fractions are analyzed by Western blot for PARP1. An increase in the PARP1 signal in the chromatin-bound fraction indicates trapping.[9][17]

References

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. Retrieved from bpsbioscience.com. [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit (384-well). Retrieved from bpsbioscience.com. [Link]

  • Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-85. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit Datasheet. Retrieved from bpsbioscience.com. [Link]

  • Signosis. (n.d.). PARP Activity Assay Kit. Retrieved from signosisinc.com. [Link]

  • Amsbio. (n.d.). PARP2 Chemiluminescent Assay Kit, 80552-2. Retrieved from amsbio.com. [Link]

  • Creative Biolabs. (n.d.). In Vitro Poly(ADP-Ribose) Polymerase (PARP) Inhibition Assessment Service. Retrieved from creative-biolabs.com. [Link]

  • Dallavalle, S., et al. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 22(3), 1085-1096. [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from bpsbioscience.com. [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from bpsbioscience.com. [Link]

  • Tebubio. (2023). Choosing the Right Assay for PARP. Retrieved from tebubio.com. [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. Retrieved from bpsbioscience.com. [Link]

  • NMS Group. (2025). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. NMS Group Publications. [Link]

  • Agilent. (n.d.). High-Throughput Fluorescent Colony Formation Assay. Retrieved from agilent.com. [Link]

  • Feng, F. Y., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules. [Link]

  • ResearchGate. (2025). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. [Link]

Sources

Method

N-methyl-1H-indole-7-carboxamide: A Chemical Probe for Interrogating a Privileged Scaffold

Introduction: The Indole-7-Carboxamide Scaffold as a Pharmacophore of Interest The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic dr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole-7-Carboxamide Scaffold as a Pharmacophore of Interest

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with diverse biological activities.[1] Among the many derivatives of this privileged scaffold, the indole-7-carboxamide core has emerged as a particularly versatile and significant pharmacophore.[1] Unlike simpler indoles that often rely on the N-H group for biological interactions, such as kinase hinge binding, the 1-methyl-7-carboxamide substitution pattern shifts the pharmacological focus to the C-7 position. This modification introduces unique steric and electronic properties, alters hydrogen-bonding capabilities, and modulates the overall lipophilicity of the molecule.[1]

Derivatives of the indole-7-carboxamide scaffold have demonstrated potent activity in several therapeutic areas, most notably as inhibitors of HIV-1 attachment.[1] Furthermore, this structural motif has been identified in inhibitors of IκB kinase β (IKKβ), a critical enzyme in the pro-inflammatory NF-κB signaling pathway, and as selective agonists for alpha 1-adrenoceptors.[1] The N-methylation of the indole nitrogen, as seen in N-methyl-1H-indole-7-carboxamide, can further refine the pharmacological profile by altering solubility, metabolic stability, and binding affinity to its biological targets.[1]

This technical guide provides a comprehensive overview of N-methyl-1H-indole-7-carboxamide as a chemical probe, including its synthesis, physicochemical properties, and detailed protocols for its application in cell-based assays to investigate its potential biological activities. While extensive experimental data for this specific molecule is nascent in the public domain, its structural relationship to a well-established class of pharmacologically active compounds suggests significant therapeutic potential.[1]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of N-methyl-1H-indole-7-carboxamide is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O[2]
Molecular Weight 174.20 g/mol [2]
CAS Number 1519477-17-8[2]
Appearance Likely a solid at room temperature[1]
Solubility Limited solubility in water; soluble in organic solvents such as DMF and DMSO[1]
Storage Store sealed in a dry environment at 2-8°C[1]

Safety and Handling: N-methyl-1H-indole-7-carboxamide is intended for research use only.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Synthesis of N-methyl-1H-indole-7-carboxamide

The synthesis of N-methyl-1H-indole-7-carboxamide can be achieved through a straightforward two-step process starting from the commercially available indole-7-carboxylic acid. The general workflow involves the N-methylation of the indole nitrogen followed by amidation of the carboxylic acid. A common and effective strategy is to first protect the carboxylic acid as a methyl ester to prevent side reactions during the N-methylation step.[1]

G A Indole-7-carboxylic acid B Methyl 1H-indole-7-carboxylate A->B Esterification (e.g., SOCl₂, MeOH) C Methyl 1-methyl-1H-indole-7-carboxylate B->C N-Methylation (e.g., MeI, K₂CO₃, DMF) D 1-Methyl-1H-indole-7-carboxylic acid C->D Hydrolysis (e.g., NaOH, H₂O/MeOH) E N-methyl-1H-indole-7-carboxamide D->E Amidation (e.g., HATU, DIPEA, NH₄Cl, DMF)

Figure 1: General synthetic workflow for N-methyl-1H-indole-7-carboxamide.
Detailed Synthesis Protocol

Part 1: Synthesis of Methyl 1-methyl-1H-indole-7-carboxylate

  • Esterification of Indole-7-carboxylic acid (Optional, if starting from the acid):

    • To a solution of indole-7-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 1H-indole-7-carboxylate.

  • N-Methylation of Methyl 1H-indole-7-carboxylate:

    • Dissolve methyl 1H-indole-7-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).[1]

    • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.[1]

    • Add methyl iodide (MeI, 1.5 eq) dropwise to the stirred suspension.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure methyl 1-methyl-1H-indole-7-carboxylate.[1]

Part 2: Amidation to N-methyl-1H-indole-7-carboxamide

  • Hydrolysis of the Ester:

    • Dissolve methyl 1-methyl-1H-indole-7-carboxylate (1.0 eq) in a mixture of methanol and water.

    • Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at 50-60°C for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Acidify the aqueous solution with 1N HCl to precipitate the 1-methyl-1H-indole-7-carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Amidation of 1-Methyl-1H-indole-7-carboxylic acid:

    • Dissolve 1-methyl-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.[3]

    • Add ammonium chloride (1.5 eq) to the reaction mixture.[3]

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.[3]

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).[3]

    • Wash the combined organic layers with water and brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

    • Purify the crude product by recrystallization or column chromatography to obtain N-methyl-1H-indole-7-carboxamide.[3]

Application as a Chemical Probe for IKKβ and the NF-κB Pathway

Given that indole-7-carboxamides have been identified as inhibitors of IKKβ, N-methyl-1H-indole-7-carboxamide can be utilized as a chemical probe to investigate the role of IKKβ in the NF-κB signaling pathway.[1] IKKβ is a key kinase that phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This releases the NF-κB transcription factor to translocate to the nucleus and activate the expression of pro-inflammatory genes.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IKKb IKKβ IKb IKb IkBa IκBα IKKb->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_p P-IκBα Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Probe N-methyl-1H-indole- 7-carboxamide Probe->IKKb Inhibits DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Figure 2: Proposed mechanism of action of N-methyl-1H-indole-7-carboxamide as an IKKβ inhibitor in the NF-κB signaling pathway.
Protocol: In Vitro IKKβ Kinase Assay

This protocol describes a biochemical assay to determine the direct inhibitory activity of N-methyl-1H-indole-7-carboxamide on IKKβ.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., a peptide derived from IκBα)

  • ATP

  • Kinase buffer

  • N-methyl-1H-indole-7-carboxamide

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of N-methyl-1H-indole-7-carboxamide in DMSO, and then dilute further in kinase buffer.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the IKKβ enzyme and substrate to the wells and incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and detect the remaining ATP using a kinase detection reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of IKKβ inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cell-Based NF-κB Reporter Assay

This protocol details a cell-based assay to assess the functional inhibition of the NF-κB pathway by N-methyl-1H-indole-7-carboxamide.

Materials:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • N-methyl-1H-indole-7-carboxamide

  • TNF-α (or another NF-κB activator like LPS)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the HEK293-NF-κB reporter cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a stock solution of N-methyl-1H-indole-7-carboxamide in DMSO and create serial dilutions in cell culture medium.

  • Pre-treat the cells with the diluted compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.

  • Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

  • Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

  • Normalize the luciferase signal to cell viability (e.g., using a CellTiter-Glo® assay) if significant cytotoxicity is observed.

  • Calculate the percentage of inhibition of NF-κB activity and determine the IC₅₀ value.

G A Seed HEK293-NF-κB reporter cells in 96-well plate B Pre-treat with N-methyl-1H-indole-7-carboxamide (1 hour) A->B C Stimulate with TNF-α (6-8 hours) B->C D Lyse cells and add luciferase substrate C->D E Measure luminescence D->E F Data Analysis: Calculate % inhibition and IC₅₀ E->F

Figure 3: Experimental workflow for the cell-based NF-κB reporter assay.

Data Presentation and Interpretation

The results from the in vitro and cell-based assays can be summarized in a table for easy comparison.

AssayEndpointIllustrative IC₅₀ (µM)
In Vitro IKKβ Kinase Assay Direct enzyme inhibition0.5
Cell-Based NF-κB Reporter Assay Inhibition of TNF-α induced NF-κB activity2.5
Cytotoxicity Assay (e.g., MTT) Reduction in cell viability> 50

Note: The IC₅₀ values in the table are illustrative and represent hypothetical but realistic data for a moderately potent and selective chemical probe. Actual values must be determined experimentally.

Proposed Negative Control

A crucial aspect of using a chemical probe is the inclusion of a structurally similar but biologically inactive negative control. For N-methyl-1H-indole-7-carboxamide, a suitable negative control would be a molecule where a key functional group for activity is altered or removed. Based on the literature for related indole carboxamides, both the indole N-H (or N-alkylation) and the C-7 carboxamide are often important for activity.[1] A potential negative control could be 1-methyl-1H-indole , which lacks the C-7 carboxamide group. This compound is commercially available and would help to distinguish between effects specific to the indole-7-carboxamide scaffold and non-specific effects of the N-methylated indole core.

Conclusion and Future Directions

N-methyl-1H-indole-7-carboxamide represents a promising chemical probe for investigating the biological roles of the indole-7-carboxamide scaffold. Based on the activity of related compounds, it holds potential as an inhibitor of IKKβ and a modulator of the NF-κB signaling pathway. The synthetic route provided is feasible for producing the compound for initial biological evaluation.

Future research should focus on confirming the direct target of N-methyl-1H-indole-7-carboxamide through techniques such as thermal shift assays or affinity-based proteomics. Further structure-activity relationship (SAR) studies could lead to the development of more potent and selective analogs. The detailed protocols provided herein offer a solid foundation for researchers to explore the therapeutic potential of this intriguing class of molecules.

References

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  • POL Scientific. (2024, April 24). A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. [Link]

  • ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. [Link]

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  • ACS Publications. (2025, April 10). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

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  • PubChem. N-carbamimidoyl-N-methyl-1H-indole-7-carboxamide. [Link]

  • MDPI. (2022, February 25). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. [Link]

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  • PMC. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. [Link]

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Application

Application Note: Regioselective Larock Heteroannulation for the Synthesis of Indole-7-Carboxamides

Executive Summary The indole ring is a privileged pharmacophore ubiquitous in natural products and synthetic therapeutics. Specifically, functionalization at the C7 position—such as the incorporation of a carboxamide gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole ring is a privileged pharmacophore ubiquitous in natural products and synthetic therapeutics. Specifically, functionalization at the C7 position—such as the incorporation of a carboxamide group—has proven highly valuable in drug discovery for developing potent antiviral agents, PARP inhibitors, and kinase antagonists[1][2]. The Larock indole synthesis, pioneered by Richard C. Larock, provides a highly convergent, palladium-catalyzed heteroannulation strategy to construct 2,3-disubstituted indoles directly from o-haloanilines and internal alkynes[3][4].

This application note details an optimized, self-validating protocol for synthesizing indole-7-carboxamides using 3-amino-2-iodobenzamide as the primary aniline precursor. By leveraging specific palladium catalysts, additives, and thermodynamic controls, this methodology ensures high regioselectivity, excellent functional group tolerance, and scalable yields[1][5].

Mechanistic Rationale & Causality

To master the Larock synthesis, one must understand the thermodynamic and kinetic forces driving the catalytic cycle. The reaction is not merely a sequence of steps, but a carefully orchestrated cascade of organometallic transformations[6].

  • Oxidative Addition (The Kinetic Trigger): The cycle initiates with the oxidative addition of a low-valent Pd(0) species into the carbon-halogen bond of the aniline. 3-amino-2-iodobenzamide is specifically chosen over its bromo- or chloro-analogs because the lability of the C–I bond drastically lowers the activation energy required for this step, ensuring rapid formation of the arylpalladium(II) iodide intermediate[3].

  • Alkyne Coordination & Regioselective Syn-Insertion: The internal alkyne coordinates to the Pd(II) center. The regioselectivity of the subsequent migratory insertion is governed by steric differentiation. The alkyne orients itself so that its bulkier substituent is directed toward the newly forming C–C bond (the eventual C2 position of the indole), minimizing steric clash with the bulky palladium coordination sphere[5][6].

  • Intramolecular Amination: The free amine of the benzamide attacks the vinylpalladium intermediate. This displaces the halide ligand, forming a six-membered, heteroatom-containing palladacycle[6].

  • Reductive Elimination: The palladacycle undergoes reductive elimination to forge the final C–N bond, releasing the indole-7-carboxamide and regenerating the active Pd(0) catalyst[6].

Additive Causality: The Role of LiCl and Base

The classical Larock protocol is highly sensitive to the aggregation state of palladium. The addition of exactly 1 equivalent of Lithium Chloride (LiCl) is a field-proven optimization. LiCl acts as a chloride source that stabilizes the arylpalladium intermediate and prevents the precipitation of inactive "palladium black" (Pd nanoparticle aggregation)[4][7]. Furthermore, a mild base such as Sodium Carbonate (Na₂CO₃) or Potassium Acetate (KOAc) is mandatory to neutralize the hydroiodic acid (HI) generated during amination, which would otherwise protonate the aniline and halt the catalytic cycle[4][6].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (3-amino-2-iodobenzamide) Pd0->OxAdd + Ar-I Insertion Alkyne Coordination & Syn-Insertion OxAdd->Insertion + Internal Alkyne Palladacycle Intramolecular Amination (Palladacycle Formation) Insertion->Palladacycle Base, -HI RedElim Reductive Elimination (Indole-7-carboxamide) Palladacycle->RedElim RedElim->Pd0 Product Release

Caption: Catalytic cycle of the Larock heteroannulation for indole-7-carboxamide synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific physical or analytical checkpoints are provided to ensure the reaction is proceeding along the correct mechanistic pathway.

Materials Required
  • Substrate: 3-amino-2-iodobenzamide (1.0 mmol)

  • Coupling Partner: Internal alkyne (e.g., 1-phenyl-1-propyne) (2.0 - 5.0 mmol)[4]

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • Additives: LiCl (1.0 mmol, 1.0 equiv)[4]

  • Base: Na₂CO₃ (2.5 mmol, 2.5 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-amino-2-iodobenzamide, Pd(OAc)₂, LiCl, and Na₂CO₃.

  • Seal the tube with a rubber septum and purge the atmosphere by applying vacuum for 3 minutes, then backfilling with dry Argon. Repeat this cycle three times.

  • Inject anhydrous DMF and the internal alkyne via syringe.

  • Validation Checkpoint 1: Sparge the solution with Argon for an additional 5 minutes. The mixture should appear as a heterogeneous, pale-orange suspension. Proper deoxygenation is critical; residual oxygen will irreversibly oxidize the Pd(0) active species to inactive Pd(II) oxides.

Step 2: Heteroannulation (Heating)

  • Transfer the Schlenk tube to a pre-heated oil bath set to 100 °C. Stir vigorously (800 rpm).

  • Validation Checkpoint 2: After 15 minutes of heating, the suspension should transition to a homogeneous, deep red/brown solution, indicating the successful reduction of Pd(II) to the active Pd(0) species and the initiation of the catalytic cycle.

  • Allow the reaction to proceed for 12–24 hours. Monitor progress via TLC (Eluent: 50% EtOAc in Hexanes).

  • Validation Checkpoint 3: On TLC, the starting material (R_f ~ 0.4, highly UV active) should disappear, replaced by a new spot (R_f ~ 0.3) that exhibits bright blue fluorescence under 254 nm UV light—a hallmark of the conjugated indole core.

Step 3: Quenching & Workup

  • Cool the reaction mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove precipitated palladium black and inorganic salts.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with a 5% aqueous LiCl solution (3 × 20 mL).

  • Validation Checkpoint 4: The 5% LiCl wash is a critical thermodynamic trick. It drastically increases the partition coefficient of DMF into the aqueous phase, ensuring complete removal of the high-boiling solvent which would otherwise ruin chromatographic resolution.

  • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of 20% to 60% EtOAc in Hexanes.

  • Isolate the fractions containing the blue-fluorescent spot and concentrate to afford the pure 2,3-disubstituted indole-7-carboxamide.

Substrate Scope & Empirical Data

The regiochemical outcome of the Larock synthesis is highly predictable based on the steric bulk of the alkyne substituents[5][6]. The table below summarizes expected yields and regioselectivity ratios for the reaction of 3-amino-2-iodobenzamide with various alkynes under the optimized protocol.

Internal Alkyne SubstrateMajor Indole-7-Carboxamide ProductYield (%)Regio Ratio (C2:C3 bulk)Causality / Notes
Diphenylacetylene2,3-diphenyl-1H-indole-7-carboxamide85%N/A (Symmetric)High yield due to electronic stabilization of the intermediate.
1-Phenyl-1-propyne2-phenyl-3-methyl-1H-indole-7-carboxamide78%> 95:5Phenyl group strictly directs to C2 due to larger steric volume than methyl.
4-Octyne2,3-dipropyl-1H-indole-7-carboxamide82%N/A (Symmetric)Aliphatic alkynes require slightly longer reaction times (24h).
Trimethylsilylphenylacetylene2-TMS-3-phenyl-1H-indole-7-carboxamide70%> 99:1The massive TMS group acts as a "phantom directing group" forcing absolute C2 regioselectivity[5][6].

Troubleshooting & Optimization Logic

When adapting this protocol to novel or highly functionalized alkynes, researchers may encounter kinetic traps. The following decision tree outlines the logical pathways for troubleshooting poor conversions or unexpected regiochemical mixtures.

Optimization Start LC-MS Analysis of Crude Yield Incomplete Conversion? Start->Yield Regio Poor Regioselectivity? Yield->Regio No AddLiCl Verify 1 eq LiCl or Increase Temp to 120°C Yield->AddLiCl Yes Ligand Use Silyl-Alkynes or Bulky Phosphine Ligands Regio->Ligand Yes Purify Proceed to Silica Gel Chromatography Regio->Purify No AddLiCl->Start Ligand->Start

Caption: Decision tree for troubleshooting and optimizing the Larock indole synthesis.

Key Troubleshooting Insights:

  • Excess LiCl Toxicity: While 1 equivalent of LiCl is beneficial, exceeding this stoichiometry will competitively bind the palladium center, severely retarding the oxidative addition step and lowering the overall yield[4].

  • Regiochemical Scrambling: If the alkyne substituents are sterically similar (e.g., ethyl vs. propyl), regioselectivity will degrade. To circumvent this, utilize a silyl-substituted alkyne. The bulky silyl group forces absolute regioselectivity during the heteroannulation and can be easily removed post-synthesis (desilylation) to yield the 3-substituted indole[5][6].

References

  • Grokipedia. "Larock indole synthesis". Grokipedia.
  • ResearchGate. "The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes".
  • National Institutes of Health (NIH). "Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions". PMC.
  • Universitat de Barcelona. "Larock Reaction in the Synthesis of Heterocyclic Compounds". UB.edu.
  • BenchChem. "Application Notes and Protocols: Synthesis of Novel Indole-7-Carboxamides using 3-Amino-2-iodobenzamide". BenchChem.
  • Wikipedia. "Larock indole synthesis". Wikipedia.
  • ResearchGate. "Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles".

Sources

Method

Application Note: Scaling Up the Synthesis of N-Methyl-1H-indole-7-carboxamide

Executive Summary The 1H-indole-7-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous kinase inhibitors and novel ubiquitin-like modifier activat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indole-7-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous kinase inhibitors and novel ubiquitin-like modifier activating enzyme 5 (UBA5) inhibitors targeting the UFMylation pathway[1]. As lead compounds progress from discovery to preclinical development, the demand for high-purity N-methyl-1H-indole-7-carboxamide (Molecular Weight: 174.20 g/mol , Formula: C10H10N2O)[2] increases exponentially. This application note details a robust, self-validating, and highly scalable protocol for the amidation of 1H-indole-7-carboxylic acid, specifically optimized for multi-kilogram production.

Mechanistic Rationale and Route Selection

The direct amidation of the indole 7-position presents unique synthetic challenges. The proximity of the 7-position to the indole N-H creates steric hindrance, while the electron-rich nature of the indole core makes it susceptible to side reactions under harsh electrophilic conditions.

Causality in Reagent Selection: While standard peptide coupling reagents (e.g., HATU, EDC/HOBt) are highly effective for milligram-scale discovery chemistry, they are prohibitively expensive and pose significant safety risks (e.g., explosion hazards associated with uronium salts) on a scale-up reactor. Conversely, classical acid chloride routes utilizing thionyl chloride ( SOCl2​ ) or oxalyl chloride risk electrophilic chlorination or Vilsmeier-Haack-type formylation at the highly nucleophilic C3 position of the unprotected indole.

To circumvent these issues, 1,1'-Carbonyldiimidazole (CDI) is selected as the optimal activation reagent, a method successfully validated in the synthesis of related indole-7-carboxamide derivatives[3]. CDI operates under mild conditions, generating an active acyl imidazole intermediate while releasing CO2​ and imidazole. Imidazole (pKa ~7.0) acts as a mild internal base, preventing the degradation of the indole core and eliminating the need for exogenous bases like DIPEA.

Table 1: Reagent Selection Matrix for Amidation Scale-up
Activation ReagentAtom EconomyScalability & SafetyDownstream PurificationRoute Decision
HATU / DIPEA LowPoor (Explosion hazard, high cost)Difficult (Urea byproducts require chromatography)Rejected
SOCl2​ / DMF HighModerate (Toxic SO2​ / HCl gases)Moderate (Risk of C3-chlorination impurities)Rejected
CDI (1,1'-Carbonyldiimidazole) HighExcellent (Mild gas evolution)Excellent (Water-soluble byproducts)Selected

Quantitative Data & Scale-up Metrics

The following stoichiometry is engineered for a 1.0 kg scale synthesis, ensuring optimal conversion while minimizing residual starting materials.

Table 2: Scale-up Stoichiometry and Material Attributes
MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
1H-Indole-7-carboxylic acid161.161.001.00 kgStarting Material
1,1'-Carbonyldiimidazole (CDI)162.151.151.16 kgActivation Reagent
Methylamine (2.0 M in THF)31.062.507.75 LNucleophile
N,N-Dimethylformamide (DMF)73.09N/A10.0 LReaction Solvent
Purified Water ( H2​O )18.02N/A30.0 LAnti-solvent (Workup)

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system , meaning the physical and chemical properties of the reaction inherently signal the completion of critical steps and drive their own purification.

Step 1: Activation (Acyl Imidazole Formation)
  • Reactor Preparation: Purge a 50 L glass-lined jacketed reactor with N2​ . Charge the reactor with 10.0 L of anhydrous DMF and 1.00 kg of 1H-indole-7-carboxylic acid. Stir at 200 rpm until a clear solution is achieved.

  • CDI Addition: Cool the reactor to 10 °C. Add 1.16 kg of CDI in four equal portions over 45 minutes to control the endothermic dissolution and subsequent gas evolution.

  • Self-Validation (IPC 1 - Kinetic Indicator): The reaction of the carboxylic acid with CDI releases exactly one equivalent of CO2​ gas. The physical bubbling of the reaction mixture serves as an intrinsic kinetic monitor. Stir the mixture at 20 °C until CO2​ evolution completely ceases (typically 2-3 hours).

  • Analytical Validation: Pull an aliquot for HPLC analysis. The conversion to the acyl imidazole intermediate must be >98% before proceeding.

Step 2: Amidation
  • Amine Addition: Cool the reactor jacket to 5 °C. Slowly add 7.75 L of Methylamine (2.0 M solution in THF) via an addition funnel over 1.5 hours.

  • Causality: The addition of the amine to the acyl imidazole is highly exothermic. Maintaining the internal temperature below 25 °C prevents the volatilization of methylamine (boiling point: -6 °C) and ensures high atom retention.

  • Reaction Maturation: Warm the reactor to 20 °C and stir for 4 hours.

Step 3: Isolation and Purification
  • Aqueous Quench: Transfer the reaction mixture slowly into a secondary 100 L vessel containing 30.0 L of vigorously stirred, ice-cold purified water.

  • Self-Validation (IPC 2 - Phase-Driven Purification): This step validates its own purification. Imidazole (the byproduct) and DMF (the solvent) are highly miscible in water. In contrast, the target product, N-methyl-1H-indole-7-carboxamide, is highly crystalline and insoluble in cold water[2]. The product will immediately crash out as a dense white precipitate, leaving >99% of impurities in the aqueous phase.

  • Filtration: Filter the suspension through a Nutsche filter. Wash the filter cake with 3 x 5 L of cold water to purge residual DMF.

  • Drying: Dry the solid under vacuum at 45 °C for 24 hours to yield the pure API.

Visualization of the Reaction Workflow

G SM 1H-Indole-7-carboxylic acid (Starting Material) Act Acyl Imidazole Intermediate IPC: CO2 Evolution Ceases SM->Act DMF, 20°C, 2h CDI CDI (1.15 eq) Activation Reagent CDI->Act Adds slowly Prod N-methyl-1H-indole-7-carboxamide (Crude Product) Act->Prod THF, 20°C, 4h Amine Methylamine (2.5 eq) Nucleophile Amine->Prod Exothermic Pur Crystallization (Pure API) Prod->Pur Aqueous Workup

Figure 1: Self-validating CDI amidation workflow for N-methyl-1H-indole-7-carboxamide scale-up.

Sources

Application

Application Note: Leveraging the N-Methyl-1H-indole-7-carboxamide Scaffold for Advanced SAR Studies

Introduction & Mechanistic Rationale In modern rational drug design, the indole nucleus is universally recognized as a privileged scaffold. However, the specific functionalization to N-methyl-1H-indole-7-carboxamide init...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern rational drug design, the indole nucleus is universally recognized as a privileged scaffold. However, the specific functionalization to N-methyl-1H-indole-7-carboxamide initiates a profound shift in a molecule's pharmacological trajectory[1].

The Causality of the Scaffold: Unsubstituted indoles typically utilize the N-H group as a primary hydrogen bond donor, a feature commonly exploited for kinase hinge binding. Methylation at the N1 position intentionally abolishes this hydrogen bond donor capacity and introduces localized steric bulk[1]. This structural modification forces the structure-activity relationship (SAR) focus onto the C7-carboxamide, which acts as a crucial bidentate hydrogen bond donor/acceptor, while opening the C3 and C5 positions for targeted vector expansion[2]. This specific scaffold has demonstrated high efficacy and versatility in the development of IKKβ inhibitors for inflammatory diseases[2], CD38/PARP inhibitors for oncology[3], and HIV-1 attachment inhibitors[4],[5].

Structural Logic & SAR Mapping

To effectively utilize this scaffold, medicinal chemists must understand the distinct roles of each substitution vector. The diagram below maps the functional logic of the core.

SAR_Map Scaffold N-methyl-1H-indole- 7-carboxamide Core N1 N1-Methyl Group (Steric Shielding, Adds Lipophilicity, Removes H-Bond Donor) Scaffold->N1 C7 C7-Carboxamide (Primary H-Bond Acceptor/Donor, Directs Target Binding) Scaffold->C7 C3 C3-Substituents (Solvent Front Access, Modulates Solubility/ADME) Scaffold->C3 C5 C5-Substituents (Hydrophobic Pocket Binding, Drives Potency) Scaffold->C5

Fig 1. Structural logic and functional mapping of the N-methyl-1H-indole-7-carboxamide scaffold.

Quantitative SAR Data Summary

To illustrate the SAR dynamics, we summarize the impact of key substitutions on the N-methyl-1H-indole-7-carboxamide core, synthesizing data trends from established IKKβ and CD38 inhibition models[3],[2].

Scaffold ModificationPrimary Target VectorBiological Impact (Potency)Physicochemical Impact (ADME)Mechanistic Rationale
Baseline Core N/ALow baseline activityModerate lipophilicityProvides the rigid geometric framework for vector projection.
N1-Methylation Hinge/Pocket exclusionAlters target selectivityIncreases LogP, reduces aqueous solubilityPrevents off-target kinase hinge binding via N-H[1].
C3-Sulfonamide/Amine Solvent FrontMaintains or improves IC50Significantly improves PAMPA permeabilityProjects into the solvent front; less basic tertiary amines enhance membrane permeability[2].
C5-Aryl/Heteroaryl Hydrophobic PocketDrastic increase in potencyDecreases solubilityEngages deep hydrophobic pockets within the target active site[2].
C7-Carboxamide Key H-BondingCritical for pM/nM affinityHighly polar; simple methyl amides improve HLM stabilityActs as the primary anchor for target engagement[4],[1],[3].

Experimental Protocols

Protocol A: HATU-Mediated Synthesis of N-Methyl-1H-indole-7-carboxamides

Expertise & Causality: The C7 position of an N1-methylated indole is highly sterically hindered due to the proximity of the N-methyl group. Standard coupling reagents (e.g., EDC/HOBt) frequently result in poor yields or complete failure. Utilizing HATU generates a highly reactive 7-azabenzotriazole ester that effectively overcomes this steric barrier, driving the amidation to completion[1].

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of N-methyl-1H-indole-7-carboxylic acid in anhydrous DMF (0.2 M). Add 1.5 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amidation: Add 2.0 eq of the desired amine (or ammonium chloride if synthesizing a primary carboxamide). Stir the reaction mixture at room temperature for 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove residual DMF), followed by brine.

  • Self-Validation (QC): Dry the organic layer over Na2SO4, concentrate under reduced pressure, and analyze via 1H NMR.

    • Critical QC Check: For a primary carboxamide, verify the presence of two distinct broad singlets between 7.0–8.0 ppm. This splitting is a direct consequence of restricted C-N amide bond rotation caused by the steric bulk of the N1-methyl group, confirming successful installation[1].

Protocol B: High-Throughput PAMPA for Permeability Validation

Expertise & Causality: Because modifications at the C3 and C5 positions (especially the addition of bulky or basic groups to improve solubility) can drastically alter the molecule's physicochemical properties, parallel artificial membrane permeability assays (PAMPA) are mandatory. In vivo exposure for this scaffold heavily correlates with PAMPA permeability[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized indole-7-carboxamide analog in DMSO. Dilute to a final concentration of 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the filter membrane of the donor plate (e.g., PVDF, 0.45 µm pore size) with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate the lipid bilayer.

  • Incubation: Add 150 µL of the 10 µM compound solution to the donor wells. Add 300 µL of PBS (pH 7.4) to the acceptor wells. Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ) to guide the next iteration of C3/C5 modifications[2].

SAR Iteration Workflow

Workflow Design Rational SAR Design (C3/C5 Vectors) Synthesis HATU-Mediated Amidation Design->Synthesis QC Self-Validation QC (1H NMR & LC-MS) Synthesis->QC Assay Target Binding Assay (e.g., IKKβ / CD38) QC->Assay Assay->Design Data ADME PAMPA & Solubility Profiling Assay->ADME ADME->Design ADME Lead Lead Optimization ADME->Lead

Fig 2. Iterative SAR workflow integrating synthesis, QC, and biological evaluation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-methyl-1H-indole-7-carboxamide Synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of N-methyl-1H-indole-7-carboxamide. This document is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-methyl-1H-indole-7-carboxamide. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. The indole-7-carboxamide moiety is a privileged structure in medicinal chemistry, and strategic N-methylation can significantly alter its pharmacological properties by modifying steric and electronic profiles.[1]

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this multi-step synthesis, ensuring efficiency, high yield, and purity.

Overall Synthetic Workflow

The most reliable and common synthetic route to N-methyl-1H-indole-7-carboxamide begins with the commercially available methyl 1H-indole-7-carboxylate. The strategy involves three key transformations: N-methylation, saponification, and amidation. Each step has been optimized to ensure high conversion and simplify purification.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Saponification cluster_2 Step 3: Amidation Start Methyl 1H-indole-7-carboxylate Step1_Product Methyl 1-methyl-1H-indole-7-carboxylate Start->Step1_Product  NaH, MeI  DMF, 0°C to RT Step2_Product 1-Methyl-1H-indole-7-carboxylic acid Step1_Product->Step2_Product  LiOH·H₂O  THF/MeOH/H₂O Final_Product N-methyl-1H-indole-7-carboxamide Step2_Product->Final_Product  Coupling Agents (e.g., HATU)  Amine Source, DIPEA, DMF

Caption: General workflow for N-methyl-1H-indole-7-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route?

A1: The preferred pathway involves a three-step sequence starting from methyl 1H-indole-7-carboxylate: (1) N-methylation of the indole nitrogen using a strong base like sodium hydride (NaH) and an electrophile like iodomethane (MeI); (2) Saponification of the resulting methyl ester to the corresponding carboxylic acid using lithium hydroxide (LiOH); and (3) Amide coupling of the carboxylic acid with an appropriate amine source using standard coupling reagents like HATU or EDC/HOBt.[1] This route is favored because direct methylation of indole-7-carboxylic acid can be problematic due to the competing acidity of the carboxylic proton.[1]

Q2: Why is N-methylation performed before the amidation step?

A2: There are two primary reasons for this sequence. First, the indole N-H proton (pKa ≈ 17) is acidic enough to interfere with many organometallic reagents or strong bases used in other transformations. Methylating the nitrogen removes this acidic proton, preventing unwanted side reactions in subsequent steps.[1] Second, from a medicinal chemistry perspective, "locking" the indole nitrogen with a methyl group eliminates a hydrogen bond donor, which can introduce critical steric clashes or alter the molecule's conformation to achieve desired receptor binding or enzymatic inhibition.[1]

Q3: Which coupling reagents are most effective for the final amidation step?

A3: The choice of coupling reagent is critical for achieving high yields, especially when dealing with potentially electron-rich or sterically hindered substrates.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is highly recommended. It is a potent, fast-acting coupling reagent that generates a highly reactive O-acylisourea intermediate, leading to efficient amide bond formation with minimal side products. It is typically used with a non-nucleophilic base like DIPEA.[2][3]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) is a classic and cost-effective combination.[4] EDC activates the carboxylic acid, and HOBt serves two roles: it forms a less reactive, more selective HOBt-ester to reduce side reactions and helps suppress racemization if chiral centers are present.[5][6]

  • Boc₂O/DMAPO (Di-tert-butyl dicarbonate / 4-(N,N-dimethylamino)pyridine N-oxide) is a newer, highly efficient system for N-acylation of heterocyclic compounds, which can produce high yields under mild, one-pot conditions without special equipment.[7][8]

Q4: How should I monitor the progress of each reaction step?

A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes for the N-methylation step) and visualize spots using a UV lamp (254 nm). For more precise analysis, especially for the final product, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It confirms the consumption of starting material and provides the mass of the desired product, confirming its formation. For N-methylation, the expected mass shift is +14 Da.[1]

Q5: What are the best practices for purifying the final product?

A5: Purification strategy depends on the scale and purity requirements.

  • Aqueous Workup: Before any chromatographic purification, a thorough aqueous workup is essential. This typically involves washing the organic layer with a mild base (e.g., saturated aq. NaHCO₃) to remove unreacted acid and acidic byproducts, followed by a brine wash to remove excess water.[2][9]

  • Silica Gel Column Chromatography: This is the most common method for purifying indole derivatives. A gradient elution with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is typically effective.[2][9]

  • Recrystallization: If the final product is a stable solid, recrystallization can be a highly effective and scalable method for achieving high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield in Step 1 (N-Methylation)
  • Question: My N-methylation of methyl 1H-indole-7-carboxylate is sluggish or failing. What went wrong?

    • Probable Cause 1: Incomplete Deprotonation. The indole N-H has a pKa of ~17, requiring a strong base for complete deprotonation. Weaker bases or wet conditions will be ineffective.

    • Recommended Solution: Use sodium hydride (NaH, 60% dispersion in mineral oil) as the base. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). The solvent, typically DMF, must be anhydrous.[1]

    • Probable Cause 2: Inactive Methylating Agent. Iodomethane (MeI) can degrade over time.

    • Recommended Solution: Use a fresh bottle of MeI or distill it before use. Store it properly, protected from light.

    • Probable Cause 3: Incorrect Temperature. Running the reaction too warm initially can lead to side reactions.

    • Recommended Solution: Add the NaH portion-wise to the solution of the indole ester in DMF at 0 °C (ice bath). Allow the deprotonation to proceed for 30 minutes at this temperature before adding the MeI. Then, allow the reaction to warm to room temperature.[1]

Issue 2: Low Yield in Step 3 (Amidation)
  • Question: The final amide coupling step is giving a low yield. How can I optimize it?

G Start Low Amidation Yield CheckReagents Are coupling reagents (HATU, EDC, HOBt) and solvents anhydrous? Start->CheckReagents CheckStoich Is stoichiometry correct? (Coupling agent > 1.0 eq Base > 2.0 eq) CheckReagents->CheckStoich Yes Sol_Reagents Action: Use fresh, anhydrous reagents and solvents. Store properly. CheckReagents->Sol_Reagents No CheckOrder Was the order of addition correct? CheckStoich->CheckOrder Yes Sol_Stoich Action: Re-run with optimized stoichiometry (e.g., HATU 1.2 eq, DIPEA 3.0 eq). CheckStoich->Sol_Stoich No CheckTemp Was the reaction run at room temperature? CheckOrder->CheckTemp Yes Sol_Order Action: Activate acid with coupling reagent/base for 10-15 min before adding amine source. CheckOrder->Sol_Order No Sol_Temp Action: Ensure reaction is stirred at RT. Avoid heating unless monitoring shows stalling. CheckTemp->Sol_Temp No Success Yield Improved CheckTemp->Success Yes Sol_Reagents->Success Sol_Stoich->Success Sol_Order->Success Sol_Temp->Success

Caption: Troubleshooting decision tree for low amidation yield.

  • Probable Cause 1: Deactivated Reagents/Wet Conditions. Amide coupling reagents are moisture-sensitive. Water will hydrolyze the activated acid intermediate back to the starting material.

    • Recommended Solution: Use fresh, high-purity HATU or EDC/HOBt. Ensure your solvent (DMF is common) is anhydrous and the reaction is protected from atmospheric moisture with an inert gas atmosphere.

  • Probable Cause 2: Symmetric Anhydride Formation. If the carboxylic acid is pre-mixed with the coupling reagent and base for too long before the amine is added, it can form a symmetric anhydride, which may be less reactive.[9]

    • Recommended Solution: A revised addition protocol where the amine source is present during activation can sometimes solve this. However, a more standard approach is to activate the carboxylic acid with HATU and DIPEA for a short period (10-15 minutes) before adding the amine source.[2]

  • Probable Cause 3: Formation of N-acylurea byproduct. When using carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, especially with unreactive amines.

    • Recommended Solution: The addition of HOBt is crucial here. HOBt traps the O-acylisourea intermediate to form an active HOBt ester, which is more stable to rearrangement but still highly reactive towards the amine.[5]

Issue 3: Difficulty with Product Purification
  • Question: My final product is difficult to purify by column chromatography due to persistent impurities.

    • Probable Cause 1: Urea Byproducts. If you used EDC, the water-soluble ethyl-dimethylaminopropyl urea byproduct may not have been fully removed.

    • Recommended Solution: Ensure a thorough aqueous workup. Perform multiple extractions and wash the combined organic layers with water or dilute acid (e.g., 1N HCl) followed by saturated NaHCO₃ and brine to remove both basic and acidic water-soluble impurities.[2][9]

    • Probable Cause 2: Co-eluting Impurities. An impurity may have a similar polarity (Rf value) to your product.

    • Recommended Solution: Experiment with different solvent systems for your column chromatography. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the elution order. If the product is a solid, recrystallization is an excellent alternative to chromatography for removing minor impurities.[9]

Optimized Experimental Protocols
Table 1: Comparison of Common Amide Coupling Reagents
Reagent SystemTypical Stoichiometry (vs. Acid)Base (eq)ProsCons
HATU 1.2 eqDIPEA (3.0)High efficiency, fast reaction times, low racemization.[3]Higher cost.
EDC / HOBt 1.2 eq / 1.2 eqDIPEA or Et₃N (3.0)Cost-effective, good for general use, suppresses side reactions.[5][9]Can form urea byproducts, may be slower than HATU.
Boc₂O / DMAPO 1.0 eq / catalyticN/AHigh yields with heterocyclic acids, mild conditions, one-pot.[7][8]May require optimization for specific substrates.
Protocol 1: Step-by-Step Synthesis of 1-Methyl-1H-indole-7-carboxylic acid

(Adapted from BenchChem Protocols) [1]

  • N-Methylation:

    • To a solution of methyl 1H-indole-7-carboxylate (1.0 eq) in anhydrous DMF in a flame-dried round-bottom flask under N₂, cool the flask to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

    • Stir the resulting suspension at 0 °C for 30 minutes.

    • Add iodomethane (MeI, 1.5 eq) dropwise.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Monitor by TLC (30% EtOAc/Hexanes) until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 1-methyl-1H-indole-7-carboxylate.

  • Saponification:

    • Dissolve the crude methyl 1-methyl-1H-indole-7-carboxylate from the previous step in a 3:1:1 mixture of THF/MeOH/H₂O.

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

    • Stir the mixture at room temperature overnight.

    • Monitor by TLC until the ester starting material is consumed.

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and acidify to pH ~3 using 1N HCl. A precipitate should form.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-indole-7-carboxylic acid.

Protocol 2: Amidation to N-methyl-1H-indole-7-carboxamide

(Using HATU, adapted from general procedures) [2]

  • Acid Activation and Coupling:

    • In a dry round-bottom flask under N₂, dissolve 1-methyl-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

    • Add ammonium chloride (NH₄Cl, 1.5 eq) to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).

  • Workup and Purification:

    • Pour the reaction mixture into water.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of 0-10% methanol in dichloromethane) to obtain the pure N-methyl-1H-indole-7-carboxamide.

References
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks. Retrieved March 13, 2026, from [Link]

  • Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Tohoku University. Retrieved March 13, 2026, from [Link]

  • Pardeshi, A. D., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved March 13, 2026, from [Link]

  • DCC and EDC Coupling to Synthesize Amides. (n.d.). Chemistry Steps. Retrieved March 13, 2026, from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved March 13, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Purity in N-methyl-1H-indole-7-carboxamide Synthesis

Overview: The 1-methyl-1H-indole-7-carboxamide core is a highly versatile pharmacophore used extensively in drug development (e.g., kinase and CD38 inhibitors) 1[1]. Unlike simple indoles that rely on the N-H group for h...

Author: BenchChem Technical Support Team. Date: March 2026

Overview: The 1-methyl-1H-indole-7-carboxamide core is a highly versatile pharmacophore used extensively in drug development (e.g., kinase and CD38 inhibitors) 1[1]. Unlike simple indoles that rely on the N-H group for hinge binding, N-methylation shifts the pharmacological focus to the C-7 position, introducing unique steric constraints and modulating lipophilicity 1[1]. This support guide addresses the specific synthetic and purification bottlenecks researchers encounter when working with this sterically hindered system.

Diagnostic Workflow

G N1 1H-indole-7-carboxylate Starting Material N2 N-Methylation NaH (1.2 eq), MeI (1.5 eq) Solvent: DMF, 0 °C to RT N1->N2 N3 1-methyl-1H-indole-7-carboxylate Intermediate N2->N3 N4 Saponification LiOH, THF/H2O N3->N4 N5 1-methyl-1H-indole-7-carboxylic acid Sterically Hindered Acid N4->N5 N6 Amidation HATU (1.2 eq), DIPEA (3.0 eq) NH4Cl (2.0 eq), DMF N5->N6 N7 Crude N-methyl-1H-indole-7-carboxamide Contains HOAt/Urea byproducts N6->N7 N8 Purification Protocol 1. Aq. NaHCO3 Wash 2. Silica Gel LC 3. Crystallization N7->N8 N9 Pure Target Compound >99% Purity (HPLC) N8->N9

Synthesis and purification workflow for N-methyl-1H-indole-7-carboxamide.

Troubleshooting Knowledge Base (FAQs)

Q1: Why is my N-methylation step yielding incomplete conversion or mixed products? Causality: The indole N-H has a pKa of approximately 16.2. Using weaker bases will result in incomplete deprotonation. Furthermore, the solvent environment is critical; a highly polar aprotic solvent like DMF is required to stabilize the resulting indolide anion before the addition of the electrophile 1[1]. Solution & Self-Validation: Use a strong base such as Sodium Hydride (NaH, 60% dispersion in mineral oil). Ensure the reaction is cooled to 0 °C during NaH addition to prevent side reactions. Validation: Confirm success via LC-MS (look for a mass shift of +14 Da) and 1H NMR (appearance of a distinct N-CH3 singlet at ~3.8 ppm) 1[1].

Q2: My amidation step using standard EDC/HOBt yields less than 20% product. How can I improve this? Causality: The 7-position of a 1-methylindole is highly sterically hindered by the adjacent N-methyl group. Standard coupling reagents (e.g., EDC/HOBt) frequently fail to overcome this steric clash, leading to poor yields or recovery of starting material 1[1]. Solution & Self-Validation: Switch to a uronium-based coupling reagent like HATU. HATU generates a highly reactive HOAt ester that effectively overcomes the steric barrier at the C-7 position, ensuring rapid and complete amidation 1[1]. Validation: In the 1H NMR spectrum of the purified product, a primary carboxamide will display two distinct broad singlets between 7.0–8.0 ppm. This splitting is a direct consequence of the restricted rotation of the C-N amide bond caused by the steric bulk of the N1-methyl group 1[1].

Q3: How do I completely remove HATU and HOAt byproducts during purification? Causality: The byproducts of HATU coupling (tetramethylurea and 1-hydroxy-7-azabenzotriazole/HOAt) are highly polar and often co-elute or streak during standard silica gel chromatography, suppressing the purity of the final N-methyl-1H-indole-7-carboxamide. Solution & Self-Validation: Implement a rigorous aqueous workup before chromatography. Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove acidic HOAt) and 5% aqueous LiCl (to remove residual DMF and tetramethylurea). Validation: Check the baseline of your TLC plate under short-wave UV (254 nm); a clean baseline indicates successful removal of HOAt.

Q4: Flash chromatography isn't achieving the >99% purity required for my in vivo assays. What's the next step? Causality: Amorphous solids obtained directly from rotary evaporation often trap residual solvents (like ethyl acetate or DMF) and trace organic impurities within their unstructured matrix. Solution & Self-Validation: Perform a final crystallization. Patent literature highlights that isolating specific crystal forms (e.g., Form A or Form C) of indole carboxamides significantly enhances the purification effect, thermodynamic stability, and dissolution profile 2[2]. Recrystallization from a binary solvent system (e.g., ethanol/water or ethyl acetate/heptane) forces the molecules into a highly ordered lattice, excluding impurities. Validation: Perform quantitative HPLC analysis (UV maxplot) 3[3]. The final purity should exceed 99%, with a sharp, well-defined melting point characteristic of the specific polymorph.

Standard Operating Procedures (SOPs)

SOP 1: Sterically Driven N-Methylation (Conformational Locking)

  • Preparation: Dissolve methyl 1H-indole-7-carboxylate (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere and cool to 0 °C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: Portion-wise addition controls the exothermic release of H2 gas.

  • Alkylation: Stir for 30 minutes at 0 °C, then dropwise add iodomethane (MeI, 1.5 eq) 1[1].

  • Maturation: Remove the ice bath and warm the reaction to room temperature for 2 hours.

  • Workup (Self-Validating): Quench carefully with ice water. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aq. LiCl (to remove DMF), dry over Na2SO4, and concentrate. Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the lower-Rf starting material.

SOP 2: High-Efficiency Amidation via HOAt Active Ester

  • Activation: Dissolve 1-methyl-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.15 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) 1[1].

  • Ester Formation: Stir for 15 minutes at room temperature. Causality: This pre-activation step is critical to form the highly reactive HOAt ester before introducing the nucleophile.

  • Amidation: Add ammonium chloride (NH4Cl, 2.0 eq) as the ammonia source. Stir for 4–6 hours.

  • Workup & Polish: Dilute with ethyl acetate, wash extensively with sat. NaHCO3 (3x) and brine. Dry and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Quantitative Analytical Data

To facilitate easy comparison and tracking during your purification workflows, refer to the following expected analytical parameters:

ParameterN-methylation IntermediateTarget: N-methyl-1H-indole-7-carboxamideCausality / Note
Mass Shift (LC-MS) +14 Da (vs. 1H-indole)+13 Da (vs. 7-carboxylic acid)Confirms addition of -CH3 and substitution of -OH with -NH2.
1H NMR Key Signal Singlet at ~3.8 ppm (3H)Two broad singlets, 7.0–8.0 ppm (1H each)Restricted C-N bond rotation due to N-methyl steric clash 1[1].
Typical TLC Rf 0.6 (Hexanes/EtOAc 3:1)0.3 (DCM/MeOH 95:5)Amide is significantly more polar than the ester intermediate.
Optimal LC Gradient 10–20% EtOAc in Hexanes0–10% MeOH in DCMNormal-phase silica gel chromatography 3[3].
Expected Yield 85–95%75–85% (using HATU)Yield drops <20% if standard EDC/HOBt is used due to C-7 hindrance.
References
  • 1-Methyl-1H-indole-7-carboxamide - Benchchem | Source: Benchchem | 1

  • WO2022089620 - NEW CRYSTAL FORMS OF INDOLE CARBOXAMIDE COMPOUND AND PREPARATION METHOD THEREFOR | Source: WIPO Patentscope | 2

  • Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart | Source: Journal of Medicinal Chemistry (ACS) | 3

Sources

Troubleshooting

effect of temperature on N-methyl-1H-indole-7-carboxamide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of highly specific pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of highly specific pharmacophores. The synthesis of N-methyl-1H-indole-7-carboxamide [1]—a critical structural motif in kinase inhibitors and antiviral agents—presents unique thermodynamic and kinetic hurdles.

The most common point of failure in this workflow is temperature mismanagement during the amidation of 1H-indole-7-carboxylic acid with methylamine[2]. Below is our comprehensive troubleshooting guide, designed to explain the causality behind these failures and provide field-proven, self-validating methodologies to ensure your success.

Mechanistic Workflow & Temperature Dependencies

SynthesisWorkflow A 1H-Indole-7-carboxylic acid B Activation (CDI / HATU) A->B Add Reagent C Active Intermediate B->C 0°C to 25°C (Optimal) F Thermal Degradation B->F > 40°C (Exothermic) D Amidation (+ MeNH2) C->D Add Amine E N-methyl-1H-indole-7-carboxamide D->E ≤ 25°C (Sealed) G Indole N-Acylation D->G > 60°C (Side Reaction)

Workflow for N-methyl-1H-indole-7-carboxamide synthesis highlighting temperature-critical branches.

Troubleshooting Guide & FAQs

Q1: Why does my activation step using CDI yield a complex mixture when I heat it to 40°C to "speed up" the reaction? Causality: 1,1'-Carbonyldiimidazole (CDI) activation is an inherently exothermic process that releases carbon dioxide (CO₂) and imidazole[3][4]. Heating the reaction accelerates the decomposition of the highly reactive acylimidazole intermediate before the amine can be introduced. Furthermore, elevated temperatures promote dimerization and side reactions. Solution: Always initiate CDI activation at 0°C to control the exothermic release of CO₂, then allow it to warm naturally to room temperature (20–25°C)[3].

Q2: I am observing incomplete amidation despite adding 2.0 equivalents of methylamine. My reaction is running at 45°C. What is going wrong? Causality: Methylamine is highly volatile, with a boiling point of -6°C. At 45°C, even when delivered as a solution in THF or methanol, methylamine rapidly partitions out of the liquid phase and into the headspace of the reaction vessel[2]. This drastically reduces the effective concentration of the nucleophile, stalling the reaction. Solution: Run the amidation strictly at or below 25°C in a sealed vessel. Alternatively, substitute the free amine solution with methylamine hydrochloride (MeNH₂·HCl) and a non-volatile organic base like DIPEA (boiling point 127°C) to generate the nucleophile in situ[2].

Q3: Can elevated temperatures cause chemoselectivity issues with the indole core? Causality: Yes. The target molecule is N-methyl-1H-indole-7-carboxamide, meaning the indole nitrogen (1H) must remain unreacted. While the indole N-H is a poor nucleophile (pKa ~16.2), elevated temperatures (>60°C) combined with excess activating agent provide enough kinetic energy to overcome this barrier, leading to unwanted N-acylation[5]. Keeping the temperature ≤ 25°C ensures strict chemoselectivity for the primary amine.

Q4: How should I profile the temperature if I switch to HATU/DIPEA for activation? Causality: The 7-position of the indole ring is sterically hindered. HATU generates a highly reactive HOAt ester that overcomes this barrier[5]. However, uronium salts like HATU are sensitive to thermal degradation in the presence of strong bases. Activation should be initiated at 0°C to preserve the reagent, then stirred at 25°C for exactly 15–30 minutes to ensure complete active ester formation prior to amine introduction[5].

Quantitative Data: Effect of Temperature on Synthesis Metrics

The following table summarizes the impact of temperature profiles on the amidation of 1H-indole-7-carboxylic acid using the CDI/MeNH₂ workflow.

Temperature Profile (Activation → Amidation)Active Ester YieldAmidation ConversionImpurity Profile (N-Acylation / Degradation)Overall Isolated Yield
0°C → 5°C >95%<40% (Kinetically sluggish)Undetectable~35%
0°C → 25°C (Optimal)>95%>98%<1%88–92%
25°C → 45°C ~80% (Partial degradation)~60% (Amine volatilization)~5–8%~45%
>60°C <50% (Severe degradation)<30%>20% (N-acylation dominant)<15%

Optimized Temperature-Controlled Methodology

To guarantee reproducibility, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Activation of 1H-indole-7-carboxylic acid

  • Charge a flame-dried, round-bottom flask with 1H-indole-7-carboxylic acid (1.0 eq) and anhydrous DMF (to reach a 0.1 M concentration).

  • Cool the mixture to 0°C using an ice-water bath. (Causality: Cooling suppresses the thermal degradation of the coupling reagent and controls the upcoming exothermic reaction).

  • Portion-wise, add CDI (1.1 eq) under a nitrogen atmosphere[3][4].

  • Self-Validation Checkpoint 1: Observe the reaction mixture. You must see the controlled evolution of CO₂ gas (effervescence). Do not proceed until effervescence completely ceases (typically 15–20 minutes).

  • Remove the ice bath and stir at 20–25°C for 30 minutes to ensure complete formation of the acylimidazole intermediate.

Step 2: Amidation with Methylamine

  • Re-cool the reaction mixture to 0°C .

  • Add methylamine hydrochloride (1.5 eq) in one portion, followed by the dropwise addition of DIPEA (1.5 eq). (Causality: Using the hydrochloride salt prevents stoichiometric loss due to volatility, while DIPEA liberates the free amine in situ)[2].

  • Tightly seal the reaction vessel to prevent gas escape and allow the mixture to slowly warm to 25°C .

  • Stir for 2–4 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction via TLC (Ethyl Acetate/Hexane). The active ester intermediate (which runs higher than the baseline acid) must be completely consumed, replaced by a single new spot corresponding to the product.

  • Quench the reaction by pouring it into ice water. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target N-methyl-1H-indole-7-carboxamide.

References

  • Scribd. "CDI-Mediated Amide Coupling Mechanism". Available at:[Link]

  • Common Organic Chemistry. "Carbonyl Diimidazole (CDI)". Available at:[Link]

  • PubChem. "N-methyl-1H-indole-7-carboxamide | C10H10N2O | CID 19786643". Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy and Mechanistic Profiling of N-Methyl-1H-indole-7-carboxamide Analogs

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Virology (Viral Attachment Inhibitors) and Oncology/Metabolism (CD38 NADase Inhibitors) In modern rational drug design...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Areas: Virology (Viral Attachment Inhibitors) and Oncology/Metabolism (CD38 NADase Inhibitors)

In modern rational drug design, the identification and optimization of privileged scaffolds are paramount. The N-methyl-1H-indole-7-carboxamide core (PubChem CID: 19786643)[1] has emerged as a highly versatile pharmacophore. Unlike simple indoles that primarily rely on the N-H group for kinase hinge binding, modifications at the C-7 position introduce unique steric constraints, alter hydrogen-bonding networks, and modulate lipophilicity[2].

As an Application Scientist, evaluating this scaffold requires looking beyond basic binding affinities. This guide objectively compares the efficacy of N-methyl-1H-indole-7-carboxamide analogs against alternative structural variants, providing the mechanistic causality and self-validating experimental protocols necessary to drive your lead optimization campaigns.

Mechanistic Causality & Structural Dynamics

The therapeutic efficacy of indole-7-carboxamides is dictated by a delicate structural balance. When profiling these analogs, two critical atomic positions dictate target selectivity and potency:

  • The Amide Nitrogen (C-7 Position): N-methylation at the carboxamide nitrogen significantly enhances the molecule's coplanarity and lipophilicity. In the context of viral attachment inhibitors (e.g., HIV-1 gp120), this specific methylation increases antiviral potency approximately 4-fold compared to primary amides[3].

  • The Indole Nitrogen (1H Position): While methylating the amide is beneficial for viral targets, alkylating the indole nitrogen (creating 1-methyl-1H-indole-7-carboxamide) severely erodes potency. The unsubstituted indole N-H is strictly required to act as a hydrogen bond donor within the viral glycoprotein binding pocket[3].

Conversely, for metabolic targets like the NAD+-dependent enzyme CD38, simple N-methylation at the amide is insufficient, requiring bulky cycloalkyl substitutions to achieve nanomolar efficacy[4].

SAR_Pathway Scaffold N-methyl-1H-indole -7-carboxamide Amide_N Amide N-Methylation (C-7 Position) Scaffold->Amide_N Indole_NH Indole N-H Retention (1H Position) Scaffold->Indole_NH Coplanarity Enhanced Coplanarity & Lipophilicity Amide_N->Coplanarity HBond Critical H-Bonding with Glycoprotein Indole_NH->HBond Efficacy Enhanced Antiviral Target Potency Coplanarity->Efficacy HBond->Efficacy

Figure 1: Structure-Activity Relationship (SAR) dynamics of N-methyl-1H-indole-7-carboxamide.

Comparative Efficacy Data

To objectively evaluate the N-methyl-1H-indole-7-carboxamide scaffold, we must benchmark it against structural alternatives across distinct therapeutic domains.

Table 1: Efficacy in Viral Attachment Inhibition (e.g., HIV-1 gp120)

For viral entry inhibitors, the N-methylated amide represents the optimal balance of lipophilicity and hydrogen bonding[3].

Scaffold AnalogStructural ModificationRelative Antiviral PotencyMechanistic Impact
1H-indole-7-carboxamidePrimary amide (Baseline)1xBaseline H-bonding and coplanarity.
N-methyl-1H-indole-7-carboxamide Amide N-methylation ~4x Increase Optimized coplanarity and lipophilicity.
1-methyl-1H-indole-7-carboxamideIndole N-methylationSevere LossSteric clash; loss of critical glycoprotein H-bond.
Table 2: Efficacy in CD38 NADase Inhibition (Murine Model)

CD38 is a critical enzyme in NAD+ metabolism implicated in ischemia/reperfusion (I/R) injury and multiple myeloma[5]. Here, the SAR at the 7-carboxamide position is highly restrictive. Simple N-methyl amides fail, necessitating bulky substitutions or scaffold hopping[4],[6].

Scaffold AnalogStructural ModificationCD38 IC50 (nM)Pharmacological Profile
N-methyl-1H-indole-7-carboxamide Simple Amide N-methylation > 100,000 Complete loss of activity; lacks required steric bulk.
N-(trans-cyclohexyl)-1H-indole-7-carboxamideBulky cycloalkyl amide~ 54Restored binding affinity in the CD38 active site pocket.
Pyrrolo[2,3-b]pyridine analog (MK-0159)Core scaffold hop3High oral bioavailability; protects against I/R injury.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the experimental workflows used to generate the comparative data above must be self-validating. Below are the standard protocols for profiling these analogs, designed to isolate specific mechanistic variables.

Workflow Synth Compound Library (Purity >95%) Split Target Selection Synth->Split Viral Viral Attachment Assay (Pseudovirus / Luciferase) Split->Viral Virology CD38 CD38 NADase Assay (Fluorometric Cleavage) Split->CD38 Metabolism Data IC50 Determination & SAR Profiling Viral->Data CD38->Data

Figure 2: Self-validating experimental workflow for profiling indole-7-carboxamide analogs.

Protocol A: Viral Attachment Inhibition (Pseudovirus Entry Assay)

Causality & Rationale: Using a luciferase-encoding pseudovirus ensures that the measured luminescence is directly proportional to viral entry. This isolates the attachment and fusion phases from downstream viral replication events, ensuring the IC50 reflects true entry inhibition.

  • Cell Preparation: Seed target cells (e.g., TZM-bl cells expressing CD4 and coreceptors) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C.

  • Compound Dilution: Prepare a 3-fold serial dilution of the N-methyl-1H-indole-7-carboxamide analogs in assay medium (0.1% DMSO final concentration to prevent precipitation).

  • Pre-incubation: Add the diluted compounds to the cells and incubate for 1 hour. Self-Validation Step: Include a cytotoxicity control well (compound + cells, no virus) to ensure reductions in signal are not due to cell death.

  • Viral Infection: Add the luciferase-reporter pseudovirus (e.g., HIV-1 Env-pseudotyped) at a predetermined Tissue Culture Infectious Dose (TCID50).

  • Readout: After 48 hours, lyse the cells and add luciferin substrate. Quantify relative light units (RLU) using a microplate reader. Calculate IC50 using non-linear regression.

Protocol B: CD38 NADase Fluorometric Activity Assay

Causality & Rationale: Utilizing 1,N6 -etheno-NAD+ ( ε -NAD+) as a substrate allows for real-time kinetic monitoring. The intact substrate has quenched fluorescence; however, CD38-mediated cleavage of the nicotinamide group releases highly fluorescent etheno-ADP-ribose. This provides a direct, self-validating readout of enzymatic inhibition without secondary coupling enzymes.

  • Enzyme Preparation: Dilute recombinant murine or human CD38 enzyme in assay buffer (50 mM MES, pH 6.0, 100 mM NaCl).

  • Inhibitor Pre-incubation: Add 10 µL of the indole-7-carboxamide analog (ranging from 1 nM to 100 µM) to 40 µL of the enzyme solution in a black 384-well microplate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 50 µL of 100 µM ε -NAD+ substrate to all wells. Self-Validation Step: Include a baseline control (buffer + substrate, no enzyme) to account for spontaneous substrate hydrolysis.

  • Kinetic Measurement: Immediately monitor fluorescence (Excitation: 300 nm, Emission: 410 nm) every 30 seconds for 20 minutes.

  • Data Analysis: Determine the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot % activity versus log[inhibitor] to derive the IC50.

References

  • PubChem. "N-methyl-1H-indole-7-carboxamide (CID 19786643)." National Center for Biotechnology Information. Available at:[Link]

  • Lagu, B., et al. "Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart." Journal of Medicinal Chemistry, ACS Publications, 2022. Available at:[Link]

  • RCSB Protein Data Bank. "Crystal Structure of SARS-CoV-2 helicase in complex with Z1273312153 (N-methyl-1H-indole-7-carboxamide fragment)." PDB ID: 5RMK. Available at: [Link]

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Comparative

A Comparative Guide to the Biological Target Validation of N-methyl-1H-indole-7-carboxamide

Abstract In modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is contingent on one critical milestone: unequivocally identifying and validating its biological target...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is contingent on one critical milestone: unequivocally identifying and validating its biological target. This guide provides an in-depth, comparative framework for the target validation of N-methyl-1H-indole-7-carboxamide, a compound featuring a privileged indole scaffold.[1] While the indole-7-carboxamide core has been associated with activities such as HIV-1 attachment inhibition, a definitive target and mechanism of action for this specific N-methyl derivative remain to be rigorously established.[1] This document outlines a multi-pronged, field-proven strategy, moving from initial hypothesis generation to robust, multi-assay validation. We will compare and contrast biochemical, cellular, and genetic approaches, providing detailed, actionable protocols for researchers, scientists, and drug development professionals. The core philosophy is to build a self-validating experimental cascade that establishes a causal link between modulating a candidate target and eliciting a desired biological effect.[2]

Introduction: The Imperative of Target Validation

Target validation is the rigorous process of confirming that a specific molecular entity (e.g., a protein, enzyme, or receptor) is directly involved in a disease pathway and that its modulation can produce a therapeutic benefit.[3][4][5] Inadequate validation is a leading cause of late-stage clinical trial failures, resulting in immense financial and temporal losses.[3][6] Therefore, a robust target validation package is the bedrock of any successful drug discovery program.

N-methyl-1H-indole-7-carboxamide represents a common starting point in many discovery campaigns: a "hit" compound, perhaps identified from a phenotypic screen, with an interesting biological effect but an unknown mechanism of action. The N-methylation and C-7 carboxamide substitutions on the indole ring create a unique pharmacological profile, distinguishing it from other indole derivatives and necessitating a bespoke validation strategy.[1][7]

This guide presents a logical workflow, not merely as a set of instructions, but as a decision-making framework. Each experimental stage is designed to answer a specific question, with the results from one stage informing the design of the next.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Cellular & Genetic Validation cluster_3 Phase 4: Confirmation & Selectivity T_ID Target Identification (Unbiased Approaches) Biochem Biochemical Assays (e.g., Kinase Activity) T_ID->Biochem Putative Target(s) CETSA Cellular Thermal Shift Assay (CETSA) (In-Cell Target Binding) Biochem->CETSA Confirm Engagement? CRISPR CRISPR-Cas9 KO/KD (Genetic Perturbation) CETSA->CRISPR Is Target Genetically Linked? Phenotype Phenotypic Rescue/Mimicry Validation Validated Target Phenotype->Validation Causal Link Established CRISPR->Phenotype Does KO Mimic Compound?

Caption: A multi-phase workflow for rigorous biological target validation.

Phase 1: Unbiased Target Identification & Hypothesis Generation

Assuming N-methyl-1H-indole-7-carboxamide was identified in a phenotypic screen (e.g., for antiviral activity), the first step is to generate a list of potential interacting proteins without prior bias. Affinity Purification-Mass Spectrometry (AP-MS) is a powerful, gold-standard technique for this purpose.[8][9]

Methodology Comparison: Target ID Approaches
Method Principle Pros Cons
Affinity Purification-Mass Spectrometry (AP-MS) The compound is immobilized on a resin (bait) to capture interacting proteins (prey) from a cell lysate for identification by MS.[9][10]Unbiased; identifies direct and indirect binders in a complex; reflects native protein states.[11]Can miss transient or weak interactions; potential for false positives from non-specific binding.[9]
Yeast Two-Hybrid (Y2H) Screens for binary protein-protein interactions in yeast.High-throughput; good for identifying binary interactions.High false-positive/negative rates; non-physiological context.
Computational Prediction In-silico docking of the compound against libraries of known protein structures.Fast and cost-effective; can generate hypotheses quickly.Highly dependent on model accuracy; requires experimental validation.

For this guide, we will focus on AP-MS as the most robust experimental starting point.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol involves synthesizing a derivative of N-methyl-1H-indole-7-carboxamide suitable for conjugation to a solid support.

1. Reagent Preparation:

  • Bait Compound Synthesis: Synthesize an analogue of the lead compound with a linker arm (e.g., a terminal alkyne or amine) for conjugation. Crucially, this analogue must retain biological activity.

  • Affinity Resin: NHS-activated Sepharose beads or similar.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitor cocktails.

  • Wash Buffer: Lysis buffer with reduced detergent (e.g., 0.1% NP-40).

  • Elution Buffer: Glycine-HCl pH 2.5 or SDS-based buffer.

2. Procedure:

  • Immobilization: Covalently couple the synthesized "bait" compound to the affinity resin according to the manufacturer's protocol. Prepare a control resin with no compound immobilized.

  • Cell Lysis: Culture relevant cells (e.g., host cells for a viral infection model) and harvest. Lyse cells on ice for 30 minutes in Lysis Buffer.

  • Clarification: Centrifuge lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Incubation: Incubate the clarified lysate with the "bait" and control resins for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the resins 3-5 times with Wash Buffer to remove non-specific binders.

  • Elution: Elute the bound proteins using Elution Buffer.

  • Sample Preparation for MS: Neutralize the eluate and prepare for mass spectrometry via in-solution trypsin digestion.

  • LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the "bait" sample compared to the control resin. These are your putative targets.

Phase 2: Validating Direct Target Engagement in a Cellular Context

AP-MS provides a list of candidates. The next critical step is to confirm that the compound directly binds its putative target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the premier method for this purpose.[5][12]

The Principle of CETSA

CETSA leverages the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[12][13] By heating cells or lysates to various temperatures, one can measure the amount of soluble target protein remaining. A positive "thermal shift" in the presence of the compound is strong evidence of direct target engagement.[14]

G cluster_0 CETSA Workflow A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Challenge (Apply Temperature Gradient) A->B C 3. Cell Lysis & Centrifugation B->C D 4. Isolate Soluble Fraction C->D E 5. Protein Quantification (e.g., Western Blot, MS) D->E F 6. Plot Melting Curves E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology Comparison: Target Engagement Assays
Method Principle Pros Cons
CETSA Measures ligand-induced thermal stabilization of the target protein in cells or lysates.[12]Label-free; works in native cellular environment; confirms direct binding.[6][14]Not suitable for all proteins; requires a specific antibody or MS method for detection.
Biochemical Binding Assays (e.g., SPR, FP) Measures direct binding of a compound to a purified, recombinant protein.[6][15]Provides quantitative binding kinetics (KD, kon/koff); high-throughput.Uses isolated proteins, which may not reflect native conformation or context.[6]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a compound to a purified protein.Gold standard for binding thermodynamics; provides stoichiometry.Requires large amounts of pure protein; low throughput.
Experimental Protocol: CETSA Melt Curve and Isothermal Dose-Response (ITDR)

1. CETSA Melt Curve (Identifying the Shift):

  • Cell Culture: Plate cells at a high density and grow to ~80-90% confluency.

  • Treatment: Treat cells with either vehicle (e.g., DMSO) or a saturating concentration of N-methyl-1H-indole-7-carboxamide (e.g., 10-50 µM) for 1-2 hours.

  • Harvesting & Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments).[16] A no-heat control (RT) is essential.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.[16]

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).[16]

  • Analysis: Analyze the supernatant by Western Blot or other protein quantification method for the putative target protein. Plot the percentage of soluble protein remaining versus temperature to generate melt curves.

2. CETSA Isothermal Dose-Response (ITDR) (Determining Potency):

  • Determine Optimal Temperature: From the melt curve, select a temperature that results in significant, but not complete, protein aggregation in the vehicle-treated sample.

  • Dose-Response Treatment: Treat cells with a serial dilution of N-methyl-1H-indole-7-carboxamide.

  • Heat Challenge: Heat all samples at the single, pre-determined optimal temperature for 3 minutes.

  • Lysis, Separation & Analysis: Proceed as with the melt curve.

  • Potency Calculation: Plot the amount of soluble target protein against the compound concentration to determine the EC50 for target engagement.

Phase 3: Genetic Validation for Causality

Confirming direct target binding is a major step, but it does not prove that engagement with this target causes the observed phenotype. Genetic methods are required to build this causal link. CRISPR-Cas9 technology is the state-of-the-art tool for this purpose, allowing for precise gene knockout (KO) or knockdown (KD) to mimic pharmacological inhibition.[17][18][19]

The Logic of Genetic Validation

The core hypothesis is: If N-methyl-1H-indole-7-carboxamide elicits its effect by inhibiting Target X, then genetically removing Target X from the cell should produce the same biological effect. Furthermore, cells lacking Target X should become resistant to the compound.

G Compound N-methyl-1H-indole- 7-carboxamide Target Target X Compound->Target Inhibits Phenotype Biological Phenotype (e.g., Viral Replication Block) Target->Phenotype Causes CRISPR CRISPR-Cas9 KO of Target X CRISPR->Target Ablates

Caption: Logical relationship between pharmacological inhibition and genetic perturbation.

Experimental Protocol: CRISPR-Cas9 Knockout and Phenotypic Analysis

1. gRNA Design and Cloning:

  • Design 2-3 unique guide RNAs (gRNAs) targeting early exons of the gene for your putative target to ensure a functional knockout.

  • Synthesize and clone these gRNAs into a suitable Cas9-expressing vector (e.g., lentiCRISPRv2).

2. Lentivirus Production and Transduction:

  • Co-transfect HEK293T cells with the gRNA/Cas9 plasmid and lentiviral packaging plasmids.

  • Harvest the virus-containing supernatant after 48-72 hours.

  • Transduce the target cell line with the lentivirus.

3. Selection and Validation of KO Cells:

  • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Expand clonal populations or a polyclonal pool.

  • Validate the knockout at the protein level via Western Blot to confirm the absence of the target protein.

4. Phenotypic Comparison:

  • Mimicry Experiment: Compare the phenotype of the wild-type (WT) cells versus the target-KO cells. Does the KO reproduce the effect of the compound? For example, if the compound blocks viral entry, do the KO cells also show reduced viral entry?

  • Resistance Experiment: Treat both WT and KO cells with a dose-response of N-methyl-1H-indole-7-carboxamide. If the target is correct, the KO cells should show a significant rightward shift in the dose-response curve (i.e., they are resistant to the compound).

Comparative Data Summary: Expected Outcomes
Cell Line Treatment Expected Target Protein Level Expected Phenotypic Effect
Wild-TypeVehicle100%Baseline
Wild-TypeCompound100%Effect Observed (e.g., 90% inhibition)
Target-KOVehicle<5%Effect Observed (e.g., 85% inhibition)
Target-KOCompound<5%No significant change from vehicle

Conclusion: Synthesizing a Self-Validating Narrative

The validation of a biological target is not achieved through a single experiment but by building a robust, logical, and self-reinforcing case. The multi-pronged approach described here—combining unbiased proteomics, direct biophysical confirmation in a cellular context, and causal genetic evidence—provides the highest level of confidence before committing to a full-scale drug discovery campaign.

By following this guide, researchers can systematically de-risk novel compounds like N-methyl-1H-indole-7-carboxamide. A successful outcome would demonstrate that the compound (1) pulls down a specific protein from the proteome, (2) physically engages that protein inside a living cell, and (3) produces a phenotype that is phenocopied by the genetic removal of that same protein. This confluence of evidence moves a target from "putative" to "validated," paving the way for lead optimization and preclinical development.

References

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). Vertex AI Search.
  • Target Validation with CRISPR. (2022, October 28). Biocompare.com.
  • CRISPR-Validated Target Druggability for Small Molecule Drugs. (2025, April 17).
  • Target validation: A door to drug discovery. Journal of Advanced Pharmaceutical Technology & Research.
  • Biochemical Assay Development, Biochemical Analysis. NorthEast BioLab.
  • Importance of Target Identification & Validation in Drug Development. Danaher Life Sciences.
  • Target Identification & Validation in Drug Discovery. (2024, February 15). Technology Networks.
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.
  • Affinity Purification Mass Spectrometry (AP-MS).
  • Explore the role of CRISPR gene editing in target valid
  • Cellular thermal shift assay (CETSA). Bio-protocol.
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457.
  • High-throughput: Affinity purific
  • Target Validation in Drug Discovery.
  • Affinity Purification-Mass Spectrometry (AP-MS) Service.
  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs.
  • Target Identification and Validation in Drug Discovery. (2025, December 08). Chemspace.
  • Biochemical Assays.
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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita.
  • Affinity Purification Mass Spectrometry. Thermo Fisher Scientific.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026, February 8). bioRxiv.
  • 1-Methyl-1H-indole-7-carboxamide. (2026, March 7). Benchchem.
  • 1H-Indole-3-carboxamide, N-[ 1R,2S -2-[[ 2R -2-[methyl[2- 4-methylphe. Selleck Chemicals.
  • N-methyl-1H-indole-7-carboxamide. PubChem.
  • Bioscience Drug Discovery.
  • N-carbamimidoyl-N-methyl-1H-indole-7-carboxamide. PubChem.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, March 31). Journal of Medicinal Chemistry.
  • Navigating Phase 1: Target Identification and Validation in Drug Discovery. (2026, January 12). Crown Bioscience Blog.
  • Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prost
  • Computational discovery and biological evaluation of novel inhibitors targeting histone-lysine N-methyltransferase SET7. (2020, April 1). PubMed. Q=)

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Validation

A Technical Guide to the Structure-Activity Relationship of N-methyl-1H-indole-7-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of bio...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic drugs.[1] Within this diverse family, the N-methyl-1H-indole-7-carboxamide core has emerged as a particularly versatile pharmacophore. The strategic placement of the carboxamide at the C7-position and methylation of the indole nitrogen introduces unique structural and electronic properties that have been exploited to develop inhibitors for a range of therapeutic targets, including kinases, NAD+-dependent enzymes like Poly(ADP-ribose) polymerase (PARP), and viral proteins.[1]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-methyl-1H-indole-7-carboxamide derivatives. By examining the impact of chemical modifications at various positions of the indole scaffold, we aim to provide a rational framework for the design of potent and selective modulators of key biological targets. This document will delve into the causality behind experimental design, present comparative data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Key Biological Targets and Mechanisms of Action

Derivatives of the indole-7-carboxamide scaffold have demonstrated significant activity against several important classes of biological targets. This guide will focus on two of the most prominent: IκB kinase β (IKKβ) and Poly(ADP-ribose) polymerase-1 (PARP-1) .

IκB kinase β (IKKβ) and the NF-κB Signaling Pathway

IKKβ is a critical serine/threonine kinase that plays a central role in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a master regulator of the inflammatory response, and its dysregulation is implicated in a host of diseases, including chronic inflammatory conditions and cancer. In response to pro-inflammatory stimuli such as TNF-α, IKKβ phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This event liberates the NF-κB transcription factor, allowing it to translocate to the nucleus and activate the expression of pro-inflammatory genes.[2] Inhibition of IKKβ is therefore a highly attractive strategy for the development of anti-inflammatory therapeutics.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of indole-7-carboxamide derivatives on the IKK complex.

Poly(ADP-ribose) polymerase-1 (PARP-1) and DNA Damage Repair

PARP-1 is a nuclear enzyme that plays a crucial role in the DNA damage response, particularly in the repair of single-strand breaks. Upon detecting DNA damage, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage. In cancers with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, cancer cells become heavily reliant on PARP-1-mediated repair for survival. Inhibiting PARP-1 in these "BRCA-deficient" cells leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. Several PARP inhibitors have been successfully developed and are used in the clinic for the treatment of various cancers.[3]

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of indole-7-carboxamide derivatives, drawing on data from closely related scaffolds to infer the likely impact of substitutions on the N-methyl-1H-indole-7-carboxamide core.

The Indole Core and C7-Carboxamide: The Anchor of Activity

The indole ring itself serves as a versatile scaffold, while the 7-carboxamide group is a critical feature for potent biological activity. In many kinase inhibitors, this moiety forms key hydrogen bond interactions with the hinge region of the enzyme's ATP-binding pocket. For PARP inhibitors, the carboxamide often mimics the nicotinamide portion of the NAD+ substrate, forming crucial interactions in the active site.

Modifications at the N1-Position: The Role of the Methyl Group

The methylation of the indole nitrogen at the N1-position has a significant impact on the molecule's properties. While many indole-based inhibitors utilize the N-H as a hydrogen bond donor, the N-methyl group in this scaffold blocks this interaction. This modification can:

  • Alter Binding Mode: The absence of a hydrogen bond donor forces alternative binding orientations, which can be exploited to achieve selectivity for certain targets.

  • Improve Physicochemical Properties: N-methylation generally increases lipophilicity and can improve membrane permeability and oral absorption.

  • Enhance Metabolic Stability: The N-methyl group can prevent N-dealkylation or other metabolic transformations at this position, potentially increasing the compound's half-life.

Substitutions on the Indole Ring: Fine-Tuning Potency and Properties

Systematic modification of the indole ring at positions C3 and C5 has been shown to be a fruitful strategy for optimizing the activity of indole-7-carboxamide derivatives as IKKβ inhibitors.[2]

Table 1: SAR of 3,5-Disubstituted Indole-7-carboxamides as IKKβ Inhibitors (Data adapted from a study on a closely related scaffold to illustrate SAR principles)[2]

CompoundC3-SubstituentC5-SubstituentIKKβ pIC50
1 -HPhenyl5.8
2 -SO2NH2Phenyl7.1
3 -SO2NH(CH2)3N(CH3)2Phenyl7.2
4 -SO2NH(CH2)3-morpholinePhenyl7.3
5 -SO2NH(CH2)2-ketonePhenyl6.5
  • C3-Position: Introduction of a sulfonamide group at the C3-position dramatically increases potency against IKKβ (compare compound 1 and 2 ).[2] This suggests a strong interaction with a nearby amino acid residue. Further elaboration of the sulfonamide with alkylamine chains can be used to modulate physicochemical properties like solubility and permeability without significantly compromising potency (compounds 3 and 4 ).[2] The C3 substituent often projects towards the solvent-exposed region of the binding pocket, making it an ideal position to introduce groups that can improve pharmacokinetic properties.[2]

  • C5-Position: The C5-position is frequently substituted with aromatic groups, such as a phenyl ring. This group often occupies a hydrophobic pocket within the target enzyme, and modifications to this ring can influence potency and selectivity.

Modifications at the C7-Carboxamide: Modulating Potency and Bioavailability

The C7-carboxamide is not only a key binding element but also a point for modification to further enhance activity. In the context of HIV-1 attachment inhibitors, where the target is the viral envelope protein gp120, the nature of the amide substituent is critical.[4]

Table 2: SAR of C7-Carboxamide Modifications in Indole-based HIV-1 Attachment Inhibitors (Data adapted from a study on a related indole scaffold to illustrate SAR principles)[4]

CompoundC7-Carboxamide SubstituentAntiviral Potency (EC50, nM)
6 -CONH21.5
7 -CONHCH30.8
8 -CONH-cyclopropyl0.5
9 -CONH-phenyl>1000
10 -CO-(1,2,4-oxadiazole)0.3
  • Small Alkyl Amides: Replacing the primary amide with a small alkyl amide, such as a methylamide (compound 7 ) or cyclopropylamide (compound 8 ), often maintains or improves potency.[4] This suggests that a small, lipophilic substituent is well-tolerated in this region of the binding pocket.

  • Bulky Substituents: The introduction of a bulky aromatic group, like a phenyl ring (compound 9 ), can be detrimental to activity, likely due to steric hindrance.[4]

  • Heteroaromatic Replacements: Replacing the carboxamide with a bioisosteric five-membered heterocycle, such as an oxadiazole (compound 10 ), can lead to highly potent compounds.[4] This highlights the importance of the hydrogen bond accepting and aromatic character of this moiety.

Experimental Protocols

General Synthetic Scheme for N-methyl-1H-indole-7-carboxamide Derivatives

The synthesis of N-methyl-1H-indole-7-carboxamide derivatives can be achieved through a multi-step sequence starting from 1H-indole-7-carboxylic acid. The following is a representative, generalized protocol.

Synthesis_Workflow Start 1H-Indole-7-carboxylic acid Step1 Step 1: Esterification Start->Step1 Intermediate1 Methyl 1H-indole-7-carboxylate Step1->Intermediate1 H2SO4, MeOH Reflux Step2 Step 2: N-Methylation Intermediate1->Step2 Intermediate2 Methyl 1-methyl-1H-indole-7-carboxylate Step2->Intermediate2 NaH, CH3I THF Step3 Step 3: Saponification Intermediate2->Step3 Intermediate3 1-Methyl-1H-indole-7-carboxylic acid Step3->Intermediate3 LiOH or NaOH THF/H2O Step4 Step 4: Amide Coupling Intermediate3->Step4 FinalProduct N-methyl-1H-indole-7-carboxamide Derivative Step4->FinalProduct Amine (R-NH2) Coupling Agent (e.g., HATU) DIPEA, DMF

Caption: General synthetic workflow for N-methyl-1H-indole-7-carboxamide derivatives.

Step 1: Esterification of 1H-indole-7-carboxylic acid

  • To a solution of 1H-indole-7-carboxylic acid (1.0 eq.) in methanol, slowly add a catalytic amount of concentrated sulfuric acid (0.1 eq.) at 0 °C.

  • Heat the reaction mixture to reflux and stir for 18-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 1H-indole-7-carboxylate.

Step 2: N-Methylation of the Indole

  • To a solution of methyl 1H-indole-7-carboxylate (1.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq.) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield methyl 1-methyl-1H-indole-7-carboxylate.

Step 3: Saponification to the Carboxylic Acid

  • Dissolve methyl 1-methyl-1H-indole-7-carboxylate (1.0 eq.) in a mixture of THF and water.

  • Add lithium hydroxide or sodium hydroxide (2.0-3.0 eq.) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate to yield 1-methyl-1H-indole-7-carboxylic acid.

Step 4: Amide Coupling

  • To a solution of 1-methyl-1H-indole-7-carboxylic acid (1.0 eq.) in DMF, add a coupling agent such as HATU (1.2 eq.) and a base such as DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (e.g., methylamine hydrochloride with an additional equivalent of base) (1.2 eq.).

  • Stir the reaction at room temperature for 4-12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry, and concentrate. Purify by column chromatography or recrystallization to obtain the final N-methyl-1H-indole-7-carboxamide derivative.

In Vitro IKKβ Kinase Assay Protocol (Luminescent)

This protocol describes a luminescent-based kinase assay to measure the activity of IKKβ and the inhibitory potential of test compounds. The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKtide substrate (a peptide substrate for IKKβ)

  • Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.4)

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).

  • In a white assay plate, add the test compound dilutions or vehicle (for positive and negative controls).

  • Prepare a master mix containing kinase assay buffer, IKKtide substrate, and ATP. Add this master mix to all wells except the negative control.

  • Add kinase assay buffer without enzyme to the "blank" wells (for background luminescence measurement).

  • Dilute the IKKβ enzyme in kinase assay buffer to the desired working concentration.

  • Initiate the kinase reaction by adding the diluted IKKβ enzyme to all wells except the "blank" wells.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Equilibrate the plate and the luminescent kinase assay reagent to room temperature.

  • Add the luminescent reagent to all wells.

  • Incubate at room temperature for 15 minutes to allow the luminescent signal to stabilize.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The N-methyl-1H-indole-7-carboxamide scaffold represents a highly promising starting point for the development of potent and selective inhibitors of various therapeutic targets. The structure-activity relationships discussed herein, though drawn from closely related analogs, provide a strong rationale for future design strategies.

  • Key SAR Insights: The C7-carboxamide is a crucial anchor for binding. The N1-methyl group can enhance physicochemical properties and modulate binding interactions. The C3 and C5 positions are key for introducing substituents that can fine-tune potency, selectivity, and pharmacokinetic profiles.

  • Future Directions: A significant opportunity exists for the systematic exploration of the N-methyl-1H-indole-7-carboxamide scaffold against a broader range of targets. The development of selective inhibitors for different kinases or PARP family members remains a key challenge. Further optimization of the substituents at all positions, guided by structure-based design and a deeper understanding of the target biology, will be crucial for translating the potential of this scaffold into novel therapeutics. The continued application of advanced synthetic methodologies and high-throughput screening will undoubtedly uncover the next generation of innovative drugs derived from this versatile core structure.

References

  • Krystal, M., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202.
  • Kerns, J. K., et al. (2018). 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. ACS Medicinal Chemistry Letters, 9(11), 1125-1130.
  • Krystal, M., et al. (2013). Inhibitors of HIV-1 attachment. Part 8: The effect of C7-heteroaryl substitution on the potency, and in vitro and in vivo profiles of indole-based inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(1), 203-207.
  • (2020, May 12). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PMC.
  • Farmacia Journal. (2016). EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS.
  • ResearchGate. (2025, August 10).
  • PubChem. (n.d.). N-methyl-1H-indole-7-carboxamide. Retrieved from [Link]

  • (2020, May 12). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PMC.
  • MDPI. (2020, November 28). A General and Scalable Synthesis of Polysubstituted Indoles.
  • (2024, April 15). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
  • ResearchGate. (n.d.). IC50 values of compounds 1–7, four of the corresponding ethyl esters, and the positive controls Meldonium and MeGBB.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of compounds 8–16; IC50 + SEM....
  • ResearchGate. (n.d.).
  • Dallavalle, S., et al. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 22(3), 1085-1096.
  • Biointerface Research in Applied Chemistry. (2022, March 28). QSAR Study, Molecular Docking/Dynamics Simulations and ADME Prediction of 2-Phenyl-1H-Indole Derivatives as Potential Breast Cancer Inhibitors.
  • Laprairie, R. B., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. European Journal of Medicinal Chemistry, 95, 306-319.
  • (2025, July 16).

Sources

Comparative

benchmarking N-methyl-1H-indole-7-carboxamide activity against known standards

As a Senior Application Scientist evaluating novel pharmacophores, benchmarking foundational fragments against fully elaborated clinical standards is a critical step in rational drug design. The compound N-methyl-1H-indo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel pharmacophores, benchmarking foundational fragments against fully elaborated clinical standards is a critical step in rational drug design. The compound N-methyl-1H-indole-7-carboxamide represents a highly privileged scaffold in modern medicinal chemistry. By acting as a structural mimetic of nicotinamide, this fragment serves as the foundational core for targeting NAD + -dependent enzymes, most notably Poly(ADP-ribose) polymerase 1 (PARP-1) and the NADase CD38.

This guide provides an objective, data-driven benchmarking analysis of the N-methyl-1H-indole-7-carboxamide scaffold against established clinical standards, detailing the mechanistic rationale, quantitative performance, and the self-validating experimental protocols required to evaluate these interactions.

Mechanistic Rationale: The Power of N-Methylation

In unmethylated indoles, the N-H group acts as a classic hydrogen bond donor, notorious for promiscuous binding to the ATP-binding hinge region of various kinases. The installation of a methyl group at the N1 position of the indole-7-carboxamide core fundamentally alters its pharmacological trajectory.

This methylation creates a severe steric clash with the adjacent C-7 carboxamide group, forcing the carboxamide out of the plane of the indole ring and locking its dihedral angle. This conformational restriction drastically reduces the entropic penalty of binding. Furthermore, by eliminating the N-H donor, the molecule can no longer act as a universal kinase hinge binder. Instead, the bidentate hydrogen bond donor/acceptor capability is entirely localized to the 7-carboxamide, redirecting the scaffold to act as a potent nicotinamide mimetic. This makes it exceptionally effective for competitively inhibiting NAD + -dependent enzymes [1].

Pathway NAD NAD+ Substrate Target NAD+-Dependent Enzymes (PARP-1 / CD38) NAD->Target Binds Active Site Effect Enzyme Inhibition & Metabolic Modulation Target->Effect Blocked Activity Scaffold N-methyl-1H-indole- 7-carboxamide Scaffold->Target Fragment Binding (Nicotinamide Mimic) Standard Clinical Standards (Niraparib / 78c) Standard->Target High-Affinity Binding

Caption: Logical relationship of NAD+ competitive inhibition by the indole-7-carboxamide scaffold.

Quantitative Benchmarking: Scaffold vs. Clinical Standards

To understand the value of the N-methyl-1H-indole-7-carboxamide fragment, we must benchmark its baseline ligand efficiency against fully elaborated molecules that utilize this exact (or highly similar) pharmacophore.

For PARP-1, we benchmark against Niraparib (MK-4827) , a 2H-indazole-7-carboxamide derivative that builds upon the 7-carboxamide core by adding a piperidinyl-phenyl extension to capture additional binding pockets [1]. For CD38, we benchmark against Compound 78c , a highly potent thiazoloquin(az)olin(on)e derivative that prevents age-related NAD + decline [2].

Compound / ScaffoldPrimary TargetIC 50​ ValueMechanism of ActionDevelopment Status
N-methyl-1H-indole-7-carboxamide PARP-1 / CD38~2.0 - 15.0 µMNicotinamide Mimetic (Competitive)Preclinical Fragment [3]
Niraparib (MK-4827) PARP-13.8 nMCompetitive InhibitorFDA Approved [1]
Niraparib (MK-4827) PARP-22.1 nMCompetitive InhibitorFDA Approved [1]
Compound 78c CD38 (Mouse)1.9 nMUncompetitive InhibitorPreclinical Lead [4]
Compound 78c CD38 (Human)7.3 nMUncompetitive InhibitorPreclinical Lead [4]

Data Interpretation: While the bare N-methyl-1H-indole-7-carboxamide fragment exhibits micromolar affinity, its high ligand efficiency provides the perfect vector for synthetic elaboration. The addition of extended hydrophobic and basic functional groups (as seen in Niraparib) drops the IC 50​ into the low nanomolar range.

Self-Validating Experimental Protocols

To accurately benchmark these compounds, the assays must be designed as self-validating systems. This means incorporating internal controls that confirm enzyme viability, substrate integrity, and the absence of assay interference (e.g., auto-fluorescence or non-specific aggregation).

Protocol 1: PARP-1 Enzyme Inhibition Assay (Luminescent)

Causality Focus: PARP-1 is a DNA-dependent enzyme; its catalytic domain remains largely inactive until its zinc-finger domains recognize DNA strand breaks. Therefore, the assay must include damaged DNA to establish a valid baseline of activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM MgCl 2​ , 1 mM DTT). Why pH 8.0? This maintains the optimal protonation state for the catalytic glutamate residue (Glu988) in PARP-1.

  • Enzyme & DNA Assembly: Combine 5 nM recombinant human PARP-1 with 1 µg/mL activated calf thymus DNA. Why calf thymus DNA? It is naturally rich in single-strand breaks, providing the necessary allosteric trigger to activate PARP-1.

  • Compound Incubation: Add N-methyl-1H-indole-7-carboxamide (serial dilutions from 100 µM to 10 nM) or Niraparib (1 µM to 0.1 nM). Include a DMSO-only vehicle control (Maximum Signal) and a no-DNA control (Minimum Signal/Background). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Spike the wells with a substrate mix containing 1.5 µM NAD + and 150 nM biotinylated-NAD + .

  • Quenching & Detection: After 60 minutes, quench the reaction with excess Olaparib (10 µM) to halt polymerization precisely at the linear phase of enzyme kinetics. Add streptavidin-conjugated donor beads and read via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a standard luminescence plate reader.

  • Data Analysis: Normalize the data against the no-DNA background. Fit to a 4-parameter logistic curve to derive the IC 50​ .

Protocol 2: CD38 Hydrolase Activity Assay (Fluorogenic)

Causality Focus: CD38 hydrolyzes NAD + into nicotinamide and ADP-ribose. To create a continuous, real-time kinetic readout without requiring secondary coupling enzymes, we utilize a modified substrate.

Step-by-Step Methodology:

  • Substrate Selection: Utilize 1,N 6 -ethenoadenine dinucleotide ( ε -NAD + ). Why? Intact ε -NAD + is internally quenched and non-fluorescent. Upon cleavage of the nicotinamide moiety by CD38, the ethenoadenine fluorophore is released, resulting in a massive increase in fluorescence (Ex: 300 nm / Em: 410 nm).

  • Reaction Assembly: In a black 96-well microplate, add 10 nM recombinant human CD38 in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl).

  • Inhibitor Addition: Add the indole-7-carboxamide fragment or Compound 78c. Incubate for 10 minutes.

  • Kinetic Readout: Rapidly inject 50 µM ε -NAD + to initiate the reaction. Immediately read the plate in kinetic mode (1 read per minute for 30 minutes) at 37°C.

  • Validation Check: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. If the vehicle control curve is non-linear within the first 5 minutes, the enzyme concentration is too high and substrate depletion is occurring, invalidating the IC 50​ .

Protocol Prep Reagent Prep Enzyme + DNA Incubate Incubation Compound Binding Prep->Incubate 15 min React Reaction Add NAD+ Substrate Incubate->React Initiate Read Detection Fluorescence/Luminescence React->Read 60 min

Caption: Step-by-step experimental workflow for benchmarking enzyme inhibition assays.

Conclusion

Benchmarking N-methyl-1H-indole-7-carboxamide against standards like Niraparib and Compound 78c reveals the profound utility of this fragment. By leveraging N-methylation to lock the carboxamide conformation and eliminate kinase promiscuity, researchers can utilize this scaffold as a highly predictable, self-validating starting point for the development of next-generation NAD + -competitive therapeutics.

References

  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline Cell Metabolism (PubMed Central) URL:[Link]

  • N-methyl-1H-indole-7-carboxamide Compound Summary (CID 19786643) PubChem (National Center for Biotechnology Information) URL:[Link]

Validation

Comparative Analysis of Indole Scaffold Modifications on Antiviral Potency: A Technical Guide

The indole scaffold is a "privileged structure" in medicinal chemistry, uniquely capable of mimicking peptide backbones and reversibly binding to diverse 1[1]. As a Senior Application Scientist, I approach scaffold optim...

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a "privileged structure" in medicinal chemistry, uniquely capable of mimicking peptide backbones and reversibly binding to diverse 1[1]. As a Senior Application Scientist, I approach scaffold optimization not merely as a synthetic exercise, but as a multidimensional puzzle where every functional group must justify its presence through measurable phenotypic outcomes. From approved therapeutics like Arbidol (influenza) and Delavirdine (HIV-1) to cutting-edge attachment inhibitors like Fostemsavir, the indole core serves as a highly tunable chassis.

This guide provides an objective, data-driven comparison of how specific regioselective modifications to the indole framework dictate target engagement, optimize pharmacokinetics, and ultimately drive antiviral potency.

Mechanistic Analysis of Regioselective Modifications

To rationally design an antiviral indole derivative, one must understand the distinct mechanistic role that each region of the bicyclic ring plays during target engagement.

N-1 Position (The Pharmacokinetic Modulator)
  • Modification: Alkylation, benzylation, or arylation at the pyrrole nitrogen.

  • Causality: The N-1 position rarely serves as the primary hydrogen-bond donor for deep pocket engagement. Instead, modifications here are engineered to modulate lipophilicity and membrane permeability. For example, substituting the N-1 position with a benzyl group in tetrahydroindole derivatives significantly enhances 2[2] (targeting genotypes 1b and 2a) by optimizing the molecule's lipophilic interactions within the viral replication complex.

C-2 & C-3 Positions (The Target Engagement Anchors)
  • Modification: Addition of bulky, electron-rich moieties such as glyoxamides or β -diketo acids.

  • Causality: The C-3 position is highly reactive and acts as the primary vector for pharmacophore extension. Appending a β -diketo acid at C-3 locks the molecule into a specific geometry that perfectly chelates metal ions (e.g., Mg2+ ) within the active site, blocking the strand transfer process of 3[3]. Similarly, indole-3-glyoxamide derivatives serve as potent HIV-1 attachment inhibitors by directly binding to the viral gp120 envelope glycoprotein.

Benzenoid Ring (C-4 to C-7) (The Electronic Tuners)
  • Modification: Halogenation (F, Cl, Br) or methoxy (-OCH3) substitution.

  • Causality: Substitutions on the benzenoid ring fine-tune the electron density of the entire scaffold without introducing excessive steric bulk. In the development of HIV-1 attachment inhibitors, introducing a fluorine atom at the C-4 position increased antiviral potency by4[4] compared to the unsubstituted analog. The highly electronegative fluorine alters the dipole moment, strengthening electrostatic interactions with the viral target. Conversely, for influenza A inhibitors based on indole-2-carboxylates, modifying the C-6 position (specifically with an amino group) was found to be indispensable for maintaining 5[5].

SAR_Map Indole Indole Core (Privileged Scaffold) N1 N-1 Position (Alkylation/Benzylation) Indole->N1 C2C3 C-2 / C-3 Positions (Glyoxamides/Diketo Acids) Indole->C2C3 C4C7 C-4 to C-7 Positions (Halogenation/Methoxy) Indole->C4C7 EffectN1 Modulates Lipophilicity & Pharmacokinetics N1->EffectN1 EffectC2C3 Primary Target Engagement (e.g., HIV-1 gp120, Integrase) C2C3->EffectC2C3 EffectC4C7 Electronic Tuning & Enhanced Potency (50x boost) C4C7->EffectC4C7

Logical mapping of indole scaffold modifications and their antiviral SAR effects.

Quantitative Comparison of Antiviral Efficacy

The table below summarizes the phenotypic impact of specific indole modifications across different viral targets, highlighting the structure-activity relationship (SAR) shifts.

Scaffold ModificationTarget VirusMechanism of ActionFold-Change / Potency ShiftKey Example / Efficacy Metric
C-4 Fluoro substitution HIV-1Attachment Inhibition (gp120)50-fold increase in potencyFostemsavir precursor (Sub-nanomolar EC50​ )
C-3 β -diketo acid HIV-1Integrase Inhibition ( Mg2+ chelation)High selectivity for strand transferIndole-3- β -diketo acids (Low μ M IC50​ )
N-1 Benzylation HCV (gt 1b/2a)Replication Complex Inhibition~2 to 5-fold improvementN-benzyl tetrahydroindole ( EC50​ = 2.6 μ M)
C-6 Amino substitution Influenza AUncoating / Entry InhibitionEssential for activity retentionIndole-2-carboxylate 14f ( IC50​ = 7.53 μ M)

Experimental Methodologies: Self-Validating Antiviral Screening

To objectively compare these modifications, researchers must employ robust phenotypic assays. A common and fatal pitfall in antiviral screening is conflating host-cell cytotoxicity with true antiviral efficacy—a dead cell cannot support viral replication. Therefore, the following protocol mandates a parallel Cytotoxicity Counter-Screen to ensure the system is self-validating.

Protocol: HIV-1 Pseudovirus Entry Assay & Cytotoxicity Counter-Screen

Rationale: This assay isolates the viral entry step, making it ideal for evaluating C-3 and C-4 modified indole attachment inhibitors.

  • Compound Preparation: Serially dilute the indole derivatives (e.g., 10 μ M down to 0.1 nM) in DMSO. Ensure the final DMSO concentration in the culture media remains <0.5% to prevent solvent-induced toxicity artifacts.

  • Pseudovirus Incubation: Pre-incubate the serially diluted compounds with HIV-1 envelope-pseudotyped reporter viruses (expressing firefly luciferase) for 1 hour at 37°C.

    • Causality: This pre-incubation step is critical; it allows the indole derivatives to achieve thermodynamic binding equilibrium with the viral gp120 before encountering host cell receptors.

  • Target Cell Infection: Add the virus-compound mixtures to standardized target cells (e.g., TZM-bl cells expressing CD4 and coreceptors). Crucially , in parallel, add the exact compound dilutions to a separate plate of uninfected TZM-bl cells for the cytotoxicity counter-screen.

  • Luciferase Quantification (Antiviral Efficacy): After 48 hours, lyse the infected cells and add luciferin substrate. Quantify luminescence to determine the EC50​ (the concentration reducing the viral reporter signal by 50%).

  • Cell Viability Quantification (Cytotoxicity): Treat the parallel uninfected plate with a resazurin-based viability dye (e.g., CellTiter-Blue) to determine the CC50​ (the concentration causing 50% host cell death).

  • Self-Validation Check: Calculate the Selectivity Index ( SI=CC50​/EC50​ ).

    • Validation Rule: An SI>10 is the minimum acceptable threshold to confirm that the observed potency is driven by specific target engagement rather than non-specific cytotoxicity.

Assay_Workflow Step1 1. Compound Preparation Step2 2. Pseudovirus Incubation Step1->Step2 Serial Dilution Step3 3. Target Cell Infection Step2->Step3 Add to Cells Step4 4. Luciferase Quantification Step3->Step4 48h Lysis Step5 5. Cytotoxicity Counter-Screen Step3->Step5 Parallel Plate Validation Self-Validation: Selectivity Index (CC50/EC50) Step4->Validation Step5->Validation

Step-by-step self-validating workflow for evaluating viral entry inhibition.

References

  • Title: A review on recent developments of indole-containing antiviral agents Source: nih.gov URL: 1

  • Title: Indole – a promising pharmacophore in recent antiviral drug discovery Source: nih.gov URL: 2

  • Title: Development of Azaindole-Based Frameworks as Potential Antiviral Agents and Their Future Perspectives Source: acs.org URL: 4

  • Title: Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives Source: academia.edu URL: 5

  • Title: Design and Synthesis of Novel Indole β-Diketo Acid Derivatives as HIV-1 Integrase Inhibitors Source: acs.org URL: 3

Sources

Validation

From In Vitro Hits to In Vivo Efficacy: Validating N-Methyl-1H-Indole-7-Carboxamide Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Pharmacokinetic/Pharmacodynamic (PK/PD) translation and in vivo validation of indole-based enzyme inhibitors. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Pharmacokinetic/Pharmacodynamic (PK/PD) translation and in vivo validation of indole-based enzyme inhibitors.

Executive Summary & Mechanistic Grounding

The identification of privileged pharmacophores is the cornerstone of rational drug design. The N-methyl-1H-indole-7-carboxamide scaffold (Molecular Weight: 174.20 g/mol ; LogP: ~1.3) has emerged as a critical structural core in the development of inhibitors targeting NAD+-dependent enzymes, such as CD38, as well as viral attachment proteins and kinases .

While in vitro high-throughput screening can readily identify low-nanomolar binders, translating these hits into in vivo efficacy presents a formidable challenge. Structural modifications—specifically the N-methylation at the 1-position of the indole ring—fundamentally alter the molecule's physicochemical profile. Compared to unmethylated indoles, the N-methyl derivative loses a critical hydrogen-bond donor but gains lipophilicity, which can either improve cellular permeability or increase susceptibility to rapid hepatic clearance.

This guide provides an objective, self-validating framework for transitioning N-methyl-1H-indole-7-carboxamide derivatives from in vitro enzymatic assays to in vivo disease models, comparing its performance against unmethylated analogs and advanced clinical candidates like the pyrrolo[2,3-b]pyridine derivative MK-0159 .

The Translation Logic: Bridging the "Valley of Death"

A potent in vitro IC50 does not guarantee in vivo success. Many indole-7-carboxamide derivatives fail during preclinical translation due to poor tissue partitioning or rapid phase I/II metabolism. To objectively validate an in vitro hit, researchers must establish a strict chain of causality:

  • Pharmacokinetics (PK): Does the formulation overcome the compound's lipophilicity to achieve systemic exposure?

  • Pharmacodynamics (PD): Does the compound physically engage the target in the tissue of interest?

  • Efficacy: Does target engagement result in a measurable phenotypic rescue?

TranslationWorkflow InVitro In Vitro Hit (Enzyme IC50) ADME In Vitro ADME (Microsomal Stability) InVitro->ADME Filter PK In Vivo PK (Tissue Exposure) ADME->PK Formulation PD In Vivo PD (Target Engagement) PK->PD Biomarker Assay Efficacy In Vivo Efficacy (Phenotypic Rescue) PD->Efficacy Validation

Caption: Workflow for translating in vitro hits to in vivo efficacy via PK/PD validation.

Comparative Data: In Vitro vs. In Vivo Metrics

To contextualize the performance of the N-methyl-1H-indole-7-carboxamide core, we must compare it against alternative scaffolds targeting the same pathway (e.g., CD38 inhibition for NAD+ restoration). As demonstrated in the development of MK-0159, modifying the core heterocycle drastically impacts both binding affinity and oral bioavailability .

Table 1: Comparative Profiling of 7-Carboxamide Scaffolds
Scaffold / CompoundTargetIn Vitro IC50In Vivo Oral AUC (h*ng/mL)Structural Advantage / Limitation
N-methyl-1H-indole-7-carboxamide (Analog 34)CD38> 100 nMModerateLimitation: Loss of N-H bond donor reduces target affinity; increased lipophilicity.
1H-indole-7-carboxamide (Analog 33)CD3854 nM~7,000Limitation: Susceptible to rapid phase II metabolism at the exposed N-H position.
MK-0159 (Pyrrolo[2,3-b]pyridine)CD3822 nM~10,000Advantage: Optimized clinical candidate; high tissue penetration and metabolic stability.
Compound 78c (Thiazolo-quinolone)CD3814 nMHighAdvantage: Benchmark tool compound; highly potent but requires complex synthesis.

Data synthesis derived from structure-activity relationship (SAR) studies of CD38 inhibitors.

In Vivo Validation Protocols (Self-Validating Systems)

The following protocols are designed as a self-validating system to test N-methyl-1H-indole-7-carboxamide derivatives in vivo. We utilize the murine cardiac ischemia/reperfusion (I/R) injury model, a standard for assessing NAD+-modulating therapies.

Protocol A: Pharmacokinetic (PK) Formulation & Dosing

Causality: The N-methylated indole core is highly lipophilic. Administering it in standard aqueous buffers will cause precipitation in the gut, leading to erratic absorption and false-negative efficacy results.

  • Vehicle Preparation: Prepare a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. This creates a microemulsion that keeps the lipophilic compound in solution.

  • Formulation: Dissolve the N-methyl-1H-indole-7-carboxamide derivative to a final concentration of 3 mg/mL.

  • Administration: Dose C57BL/6 mice via oral gavage (PO) at 30 mg/kg.

  • Validation Check: Collect blood via tail vein at 0.5, 1, 2, 4, and 8 hours. Quantify plasma concentration via LC-MS/MS to confirm the Cmax​ exceeds the in vitro IC50.

Protocol B: In Vivo Pharmacodynamics (Target Engagement)

Causality: Physical presence in the tissue does not guarantee target engagement. For NAD+-modulating enzymes like CD38, we must measure both the substrate (NAD+) and the direct enzymatic product (ADPR).

  • Tissue Harvest: Euthanize mice 2 hours post-dose (at Tmax​ ). Immediately snap-freeze the heart tissue in liquid nitrogen. Crucial: Failing to snap-freeze allows endogenous enzymes to rapidly degrade NAD+ ex vivo, ruining the assay.

  • Extraction: Homogenize the tissue in 0.5 M perchloric acid to precipitate proteins while stabilizing the fragile dinucleotides.

  • LC-MS/MS Analysis: Quantify NAD+ and ADPR levels relative to a vehicle-treated control group.

  • Validation Check (The Self-Validating Step): A true target inhibitor must show a concomitant increase in NAD+ and decrease in ADPR . If only NAD+ increases, the compound may be activating a salvage pathway (e.g., NAMPT) rather than inhibiting the target enzyme.

Protocol C: Phenotypic Efficacy (Cardiac I/R Model)

Causality: Once PK and PD are confirmed, we assess if the biochemical shift translates to tissue protection.

IR_Model Acclimation Baseline Establishment (Vehicle Control) Dosing Oral Dosing (PO) N-methyl-1H-indole-7-carboxamide Acclimation->Dosing T = -2 hrs Surgery LAD Ligation (45 min) Ischemia Phase Dosing->Surgery T = 0 hrs Reperfusion Reperfusion (24 hrs) & Tissue Harvest Surgery->Reperfusion T = +45 mins Analysis TTC Staining & LC-MS/MS (Infarct Size & Biomarkers) Reperfusion->Analysis T = +24 hrs

Caption: Step-by-step in vivo validation workflow using the murine cardiac ischemia/reperfusion model.

  • Pre-treatment: Administer the compound (30 mg/kg, PO) 2 hours prior to surgery to ensure peak target engagement aligns with the ischemic event.

  • Ischemia: Anesthetize the mouse, open the chest cavity, and perform a Left Anterior Descending (LAD) coronary artery ligation for exactly 45 minutes.

  • Reperfusion: Release the snare to allow blood flow to return for 24 hours.

  • Endpoint Analysis: Harvest the heart and stain slices with Triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted (dead) tissue remains white. Calculate the infarct size relative to the total Area at Risk (AAR).

Conclusion

Validating N-methyl-1H-indole-7-carboxamide derivatives requires a rigorous, multi-tiered approach. While N-methylation may reduce in vitro potency against specific targets like CD38 compared to advanced analogs like MK-0159, it serves as a vital structural tool for modulating lipophilicity and metabolic stability. By employing self-validating PK/PD workflows—specifically verifying the inverse relationship between substrate and product in vivo—researchers can confidently bridge the gap between in vitro discovery and preclinical efficacy.

References

  • National Center for Biotechnology Information. "N-methyl-1H-indole-7-carboxamide | C10H10N2O | CID 19786643." PubChem. Available at:[Link]

  • Lagu, B., et al. "Orally Bioavailable Enzymatic Inhibitor of CD38, MK-0159, Protects against Ischemia/Reperfusion Injury in the Murine Heart." Journal of Medicinal Chemistry, ACS Publications, 2022. Available at:[Link]

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